cis-Mulberroside A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(Z)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2/b2-1-/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWAEGGWLOOKT-GSNCJTLYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C\C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316062 | |
| Record name | cis-Mulberroside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166734-06-1 | |
| Record name | cis-Mulberroside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166734-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Mulberroside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to cis-Mulberroside A
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It includes detailed experimental protocols and visual representations of its mechanism of action and experimental workflows, tailored for a scientific audience.
Core Physical and Chemical Properties
This compound is the cis-isomer of Mulberroside A, a stilbenoid diglucoside of oxyresveratrol found in plants of the Morus genus, particularly Morus alba (white mulberry).[1] Its properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₂O₁₄ | [2] |
| Molecular Weight | 568.52 g/mol | [3] |
| CAS Number | 166734-06-1 | [2] |
| Appearance | Solid | [4] |
| Solubility | Soluble in water (estimated at 3.534e+004 mg/L @ 25 °C) | [1] |
| Storage Conditions | Powder: -20°C; In solvent: -80°C | [4] |
| Stability | Stable under recommended storage conditions. Incompatible with strong acids, alkalis, and strong oxidizing/reducing agents. | [4] |
| Structural Identification | Characterized by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | [5][6][7] |
Biological Activity and Mechanism of Action
This compound, along with its more studied trans-isomer, exhibits significant biological activities, most notably anti-inflammatory and anti-apoptotic effects.[2][8][9] Research has particularly highlighted the therapeutic potential of Mulberroside A in osteoarthritis (OA) by protecting chondrocytes from inflammatory damage.[10][11]
The primary mechanism involves the inhibition of key inflammatory signaling pathways. In an inflammatory environment, such as that induced by Interleukin-1β (IL-1β) in chondrocytes, Mulberroside A has been shown to suppress the activation of:
-
Mitogen-Activated Protein Kinase (MAPK) pathway: It inhibits the phosphorylation of ERK, JNK, and p38.[2]
-
Nuclear Factor-kappa B (NF-κB) pathway: It prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit, a critical step in the transcription of pro-inflammatory genes.[2]
-
PI3K-AKT-mTOR pathway: Its modulation of this pathway is linked to the restoration of impaired autophagy in osteoarthritic chondrocytes.[10][11]
By inhibiting these pathways, Mulberroside A effectively downregulates the expression of inflammatory mediators like iNOS and COX-2, as well as catabolic enzymes such as Matrix Metalloproteinase-13 (MMP13) and ADAMTS5, which are responsible for cartilage degradation.[10]
Signaling Pathway Diagram
Experimental Protocols
This section details common methodologies for the extraction of Mulberroside A and its evaluation in preclinical models of osteoarthritis.
Extraction and Isolation from Morus alba
This protocol describes a general method for extracting and purifying Mulberroside A from mulberry branch bark or root bark.[5][12][13][14]
-
Preparation of Plant Material :
-
Collect fresh branch or root bark of Morus alba.
-
Dry the material in an oven at 40-50°C and grind it into a fine powder.
-
-
Solvent Extraction :
-
Extract the powder (e.g., 2.0 kg) with 8-10 volumes of 70-80% aqueous ethanol.
-
Perform the extraction under reflux or using an ultrasonic cleaner at 40°C for 2-3 hours. Repeat the extraction process 2-3 times to ensure maximum yield.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to remove ethanol.
-
-
Fractionation and Purification :
-
Suspend the concentrated aqueous extract in water and partition successively with n-hexane (to defat), followed by ethyl acetate.
-
Dissolve the resulting extract in water and load it onto a D101 macroporous resin column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the column with a stepwise gradient of ethanol (e.g., 30%, 60%, 95%). Mulberroside A typically elutes in the 30-60% ethanol fraction.[5]
-
Collect the target fraction and concentrate it under reduced pressure.
-
-
High-Purity Isolation :
-
Subject the concentrated fraction to further purification using silica gel or Sephadex LH-20 column chromatography.
-
For final purification, use semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[5]
-
A typical mobile phase is a gradient of acetonitrile and water (containing 0.4% acetic acid). The eluent is monitored at approximately 324 nm.[5]
-
-
Structure Verification :
-
Confirm the identity and purity of the isolated compound as Mulberroside A using LC-MS and NMR spectroscopy.[7]
-
In Vitro Model: IL-1β-Induced Chondrocyte Inflammation
This protocol outlines the procedure for evaluating the anti-inflammatory effects of this compound on chondrocytes.[10][15][16][17][18]
-
Cell Culture :
-
Culture primary chondrocytes or a chondrocyte cell line (e.g., SW1353) in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Experimental Treatment :
-
Seed chondrocytes into multi-well plates (e.g., 6-well or 96-well) and allow them to adhere overnight.
-
Pre-treat the cells with varying non-cytotoxic concentrations of this compound (e.g., 10, 20, 40 µM) for 2 hours.
-
Induce an inflammatory response by adding IL-1β (typically 5-10 ng/mL) to the culture medium.
-
Co-incubate for 24 hours.
-
-
Endpoint Analysis :
-
Cell Viability : Assess cytotoxicity using an MTT or CCK-8 assay.
-
Gene Expression Analysis : Isolate total RNA and perform RT-qPCR to measure the mRNA levels of inflammatory genes (iNOS, COX-2, IL-6) and catabolic enzymes (MMP13, ADAMTS5).
-
Protein Expression Analysis : Prepare cell lysates and perform Western blotting to quantify the protein levels of iNOS, COX-2, MMP13, and key signaling proteins (e.g., p-p65, p-p38, IκBα).
-
Proteoglycan Staining : Fix cells and stain with Safranin O or Toluidine Blue to visually assess the proteoglycan content in the extracellular matrix.[10]
-
In Vivo Model: Surgical Induction of Osteoarthritis in Mice
This protocol describes a widely used surgical model to study the effects of this compound on OA progression in animals.[10][19][20]
-
Animal Model :
-
Use 10-12 week old male C57BL/6 mice.
-
Acclimatize animals for at least one week before the experiment.
-
-
Surgical Procedure (DMM Model) :
-
Anesthetize the mice (e.g., with isoflurane).
-
Perform surgery on the right knee joint to induce Destabilization of the Medial Meniscus (DMM). This involves transecting the medial meniscotibial ligament.
-
The left knee can serve as a non-operated control, or a sham surgery (arthrotomy without ligament transection) can be performed.
-
-
Treatment Protocol :
-
One week post-surgery, begin treatment.
-
Administer this compound via intra-articular injection into the operated knee joint (e.g., 5-10 µL of a specific concentration) once a week for 8 weeks.
-
Include a vehicle control group that receives injections of the solvent (e.g., saline).
-
-
Outcome Evaluation :
-
At the end of the treatment period (8 weeks post-DMM), euthanize the animals and harvest the knee joints.
-
Histological Analysis : Fix the joints in 4% paraformaldehyde, decalcify, and embed in paraffin. Section the joints and stain with Safranin O and Fast Green to visualize cartilage and proteoglycan loss.
-
Cartilage Degradation Scoring : Score the severity of cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.
-
Immunohistochemistry : Perform staining on joint sections to detect the expression of key proteins like MMP13 (catabolism) and Collagen Type II (anabolism).
-
General Experimental Workflow
The following diagram illustrates a typical workflow from the isolation of this compound to its biological evaluation.
References
- 1. This compound, 166734-06-1 [thegoodscentscompany.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Mulberroside A | C26H32O14 | CID 6443484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|166734-06-1|MSDS [dcchemicals.com]
- 5. An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS:166734-06-1 | Manufacturer ChemFaces [chemfaces.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mulberroside A alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mulberroside A alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102329350A - Method for extracting mulberroside A from white mulberry root-bark - Google Patents [patents.google.com]
- 13. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Study of Licorice on IL-1β-Induced Chondrocytes and In Silico Approach for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Technical Guide to the Biosynthesis of cis-Mulberroside A in Plants
Abstract
Mulberroside A, a prominent stilbenoid found in plants of the Morus (mulberry) genus, is recognized for its significant pharmacological potential, including tyrosinase inhibition and antioxidant activities.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of its core structure, from primary metabolism to the final glycosylated product. While biosynthesis primarily yields the trans-isomer, this document also addresses the formation of cis-Mulberroside A, which is understood to be a product of post-biosynthetic photoisomerization. We detail the key enzymatic steps, present quantitative data on metabolite accumulation, outline relevant experimental protocols for pathway elucidation, and illustrate the underlying biochemical and regulatory networks using detailed diagrams. This guide is intended to serve as a foundational resource for professionals engaged in natural product research, metabolic engineering, and drug discovery.
The Biosynthetic Pathway of Mulberroside A
The formation of Mulberroside A is a multi-step process rooted in the phenylpropanoid pathway, which is responsible for a vast array of plant secondary metabolites.[2][3] The pathway synthesizes the stilbene backbone, which is then hydroxylated and subsequently glycosylated to yield the final product. Recent research has significantly clarified the precise sequence of these events, particularly the hydroxylation step leading to the oxyresveratrol core.
The biosynthesis of stilbenes generally begins with the aromatic amino acid L-phenylalanine.[3][4]
-
Formation of p-Coumaroyl-CoA : L-phenylalanine is first converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) . This is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme.[4][5] Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.[6][7] This molecule serves as a critical branch point for numerous metabolic pathways.
-
Hydroxylation to 2',4'-dihydroxycinnamoyl-CoA : A pivotal and recently elucidated step in mulberry plants involves the direct hydroxylation of p-coumaroyl-CoA. A specific group of p-coumaroyl-CoA 2'-hydroxylases (C2'Hs) catalyzes this reaction, producing 2',4'-dihydroxycinnamoyl-CoA.[8][9] This finding revises previous hypotheses which suggested that resveratrol was formed first and then hydroxylated to oxyresveratrol.[10][11] This upstream hydroxylation is the committed step toward oxyresveratrol synthesis.[8]
-
Formation of the Stilbene Core (Oxyresveratrol) : Stilbene synthase (STS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 2',4'-dihydroxycinnamoyl-CoA with three molecules of malonyl-CoA to form the stilbene scaffold of oxyresveratrol (2,3',4,5'-tetrahydroxystilbene).[8][9][12] STS enzymes in mulberry can also utilize p-coumaroyl-CoA to produce resveratrol, explaining the co-occurrence of both stilbenoids in the plant.[8][13][14]
-
Glycosylation to Mulberroside A : The final step is the glycosylation of the oxyresveratrol aglycone. Mulberroside A is a di-glucoside of oxyresveratrol.[9] This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs) , which transfer sugar moieties from an activated donor, typically UDP-glucose, to the hydroxyl groups of oxyresveratrol.[15][16] While the specific UGTs responsible for the double glycosylation of oxyresveratrol in Morus have not been fully characterized, they belong to this large and diverse enzyme family. Glycosylation enhances the stability and solubility of the compound.[15]
-
Formation of this compound : The enzymatic reactions in the biosynthetic pathway produce the thermodynamically more stable trans-isomer of stilbenoids. The formation of this compound occurs post-biosynthetically through photoisomerization, typically induced by exposure to UV radiation.[7]
The complete proposed pathway is illustrated in the diagram below.
Caption: Proposed biosynthetic pathway of this compound in Morus spp.
Regulation of Biosynthesis
The production of stilbenoids, including Mulberroside A, is tightly regulated and often induced in response to environmental stimuli. These compounds function as phytoalexins, providing defense against pathogens and abiotic stress.[3][17][18]
-
Biotic and Abiotic Elicitors : The expression of key biosynthetic genes like PAL and STS is upregulated by various stressors.[17][19] Documented elicitors include fungal infections, wounding, and exposure to signaling molecules such as salicylic acid (SA), methyl jasmonate (MeJA), and abscisic acid (ABA).[13][20][21] UV irradiation is also a potent inducer of stilbene biosynthesis.[3][4][22]
-
Transcriptional Control : This regulation occurs at the transcriptional level, where stress signals activate specific transcription factors. These proteins then bind to the promoter regions of biosynthetic genes, initiating a coordinated increase in the production of enzymes required for the pathway.[17][21]
Caption: Simplified signaling cascade for stilbenoid biosynthesis induction.
Quantitative Data
The accumulation of Mulberroside A and its precursors varies significantly depending on the plant tissue, species, and environmental conditions.
Table 1: Stilbenoid Content in Different Tissues of Morus Species
| Species | Tissue | Mulberroside A (μg/g DW) | Oxyresveratrol (μg/g DW) | Resveratrol (μg/g DW) | Reference |
| M. atropurpurea | Root Bark | 3454.9 ± 38.0 | 53.1 ± 0.6 | 42.5 ± 0.6 | [23] |
| M. atropurpurea | Stem Bark | 2942.6 ± 32.4 | 114.9 ± 1.3 | 40.7 ± 0.6 | [23] |
| M. atropurpurea | Roots | 10550.8 ± 116.1 | 88.3 ± 1.0 | 65.9 ± 1.0 | [23] |
| M. alba | Root Bark | 4937.1 ± 54.3 | 150.8 ± 1.7 | 82.6 ± 1.2 | [23] |
| M. alba | Roots | 13728.6 ± 151.0 | 235.5 ± 2.6 | 98.2 ± 1.5 | [23] |
| M. latifolia | Root Bark | 4278.1 ± 47.1 | 47.5 ± 0.5 | 38.4 ± 0.6 | [23] |
| M. latifolia | Roots | 17110.1 ± 188.2 | 634.6 ± 7.0 | 72.5 ± 1.1 | [23] |
| M. alba (in vitro roots) | Control | ~3.6 | - | - | [24][25] |
Data presented as mean ± standard deviation. DW = Dry Weight. Data from[23] collected in September.
Table 2: Elicitor-Enhanced Production of Mulberroside A in Morus alba Root Cultures
| Elicitor | Concentration | Exposure Time | Total Mulberroside A (mg/g DW) | Fold Increase | Reference |
| Control | - | 24 h | 3.6 ± 0.1 | - | [24][25] |
| Yeast Extract | 2 mg/mL | 24 h | 23.8 ± 0.3 | ~6.6 | [24][25] |
| Methyl Jasmonate | 200 µM | 24 h | 6.2 ± 1.0 | ~1.7 | [24][25] |
| Salicylic Acid | 200 µM | 24 h | 4.4 ± 0.4 | ~1.2 | [24][25] |
Data presented as mean ± standard deviation. DW = Dry Weight.
Experimental Protocols
Elucidating a biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.
Identification and Cloning of Biosynthetic Genes
This workflow is used to identify candidate genes (e.g., STS, C2'H) and prepare them for functional characterization.
References
- 1. Biotransformation of mulberroside A from Morus alba results in enhancement of tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Environmental Factors on Stilbene Biosynthesis [mdpi.com]
- 4. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Resveratrol biosynthesis, optimization, induction, bio-transformation and bio-degradation in mycoendophytes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - ProQuest [proquest.com]
- 12. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Stilbene Synthase Genes in Mulberry (Morus atropurpurea) and Metabolic Engineering for the Production of Resveratrol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Variations in the Levels of Mulberroside A, Oxyresveratrol, and Resveratrol in Mulberries in Different Seasons and during Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]
- 18. Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of stilbene biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Enhanced Mulberroside A Production from Cell Suspension and Root Cultures of Morus alba Using Elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry of cis-Mulberroside A vs. trans-Mulberroside A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical differences between cis-Mulberroside A and trans-Mulberroside A, two geometric isomers of a stilbenoid glycoside found in the mulberry plant (Morus alba L.). While both isomers exhibit biological activity, a thorough understanding of their distinct stereochemistry is crucial for targeted drug development and research. This document synthesizes the available scientific literature to present a comparative analysis of their properties, biological activities, and the experimental methodologies used for their study.
Stereochemistry and Structural Differences
Mulberroside A is a diglucoside of oxyresveratrol. The core structural difference between this compound and trans-Mulberroside A lies in the geometry of the carbon-carbon double bond linking the two phenolic rings.
-
trans-Mulberroside A: The substituent groups on the double bond are on opposite sides, resulting in a more linear and generally more stable conformation.
-
This compound: The substituent groups on the double bond are on the same side, leading to a bent and sterically hindered structure.
This difference in spatial arrangement influences the physicochemical properties of the molecules, such as their polarity, solubility, and interaction with biological targets. The IUPAC name for trans-Mulberroside A is (2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]. The "(E)" designation in the IUPAC name specifies the trans configuration of the double bond.
Physicochemical Properties
| Property | cis-Isomer | trans-Isomer | Reference |
| Molecular Formula | C₂₆H₃₂O₁₄ | C₂₆H₃₂O₁₄ | [1] |
| Molecular Weight | 568.52 g/mol | 568.52 g/mol | [1] |
| Stability | Generally less stable | Generally more stable | [2] |
| Polarity | Generally more polar | Generally less polar | [3] |
| Solubility | Generally more soluble in polar solvents | Generally less soluble in polar solvents | [3] |
Comparative Biological Activity
Direct comparative studies on the biological activities of cis- and trans-Mulberroside A are limited in the available literature. However, individual studies on each isomer provide insights into their potential therapeutic effects.
Anti-inflammatory Activity
This compound has demonstrated significant dose-dependent anti-inflammatory and analgesic properties in in-vivo studies[4][5].
| Assay | Doses of this compound | Inhibition | Reference |
| Acetic acid-induced writhing in mice | 25 mg/kg | 29.0% | [4] |
| 50 mg/kg | 42.3% | [4] | |
| Acetic acid-induced Evans blue leakage in mice | 25 mg/kg | 53.5% | [4] |
| 50 mg/kg | 69.8% | [4] | |
| Carrageenan-induced paw edema in mice | 25 mg/kg | 33.1 - 68.5% | [4][5] |
| 50 mg/kg | 50.1 - 68.2% | [4] |
The anti-inflammatory mechanism of this compound involves the suppression of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages[4][5].
While trans-Mulberroside A is also reported to have anti-inflammatory effects, these are often discussed in the context of its biotransformation to its aglycone, oxyresveratrol, which exhibits potent anti-inflammatory activity[6]. Quantitative in-vivo data for the anti-inflammatory effects of purified trans-Mulberroside A are not as readily available as for the cis-isomer.
Tyrosinase Inhibitory Activity
trans-Mulberroside A is a known inhibitor of mushroom tyrosinase, an enzyme crucial for melanin synthesis. This property makes it a compound of interest for skin-whitening applications in the cosmetics industry.
| Compound | IC₅₀ (Mushroom Tyrosinase) | Reference |
| trans-Mulberroside A | 53.6 µM | [7][8] |
| Oxyresveratrol (aglycone) | 0.49 µM | [7][8] |
Kinetic studies have shown that trans-Mulberroside A acts as a competitive inhibitor of mushroom tyrosinase with L-tyrosine and L-DOPA as substrates[7]. It is noteworthy that its aglycone, oxyresveratrol, is a significantly more potent tyrosinase inhibitor[7][8].
There is a lack of specific quantitative data for the tyrosinase inhibitory activity of This compound in the reviewed literature, preventing a direct comparison of IC₅₀ values with the trans-isomer.
Experimental Protocols
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol is based on the methodology described for testing the anti-inflammatory effects of this compound[4].
-
Animal Model: Male ICR mice (or a similar strain) are used. Animals are housed under standard laboratory conditions with free access to food and water. Food is withheld for 12 hours before the experiment.
-
Test Compound Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) at desired doses (e.g., 25 and 50 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg, intraperitoneally).
-
Induction of Inflammation: Thirty minutes after the administration of the test compound, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group. Statistical significance is determined using appropriate statistical tests, such as a Student's t-test.
In Vitro Tyrosinase Inhibition Assay
This protocol is a generalized procedure based on studies investigating the tyrosinase inhibitory activity of trans-Mulberroside A[8][9].
-
Reagents and Materials:
-
Mushroom tyrosinase
-
L-tyrosine or L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (cis- and trans-Mulberroside A) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the mushroom tyrosinase solution to each well.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA) to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Signaling Pathway Diagram
Caption: Anti-inflammatory mechanism of this compound.
Experimental Workflow Diagram
Caption: Workflow for Mulberroside A isomer isolation and analysis.
Conclusion
This compound and trans-Mulberroside A are stereoisomers with distinct spatial arrangements that likely influence their biological activities. The available evidence suggests that this compound is a potent anti-inflammatory agent, while trans-Mulberroside A demonstrates notable tyrosinase inhibitory activity. However, a significant gap exists in the scientific literature regarding direct comparative studies of these two isomers. Future research should focus on side-by-side quantitative comparisons of their biological effects and a deeper investigation into their respective mechanisms of action and pharmacokinetic profiles. Such studies are essential for unlocking the full therapeutic potential of each isomer for targeted drug development.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. Difference Between Cis and Trans Isomers - GeeksforGeeks [geeksforgeeks.org]
- 4. organic chemistry - Percentage of trans-stilbene traces in cis-stilbene H NMR - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Complete NMR data of methoxylated cis- and trans-stilbenes as well as 1,2-diphenylethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Chiral Separation of Stilbene Dimers Generated by Biotransformation for Absolute Configuration Determination and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Fundamental Biological Activities of cis-Mulberroside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Mulberroside A, a stilbenoid glycoside predominantly isolated from the branches of Morus alba (white mulberry), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.
Core Biological Activities
This compound exhibits a range of pharmacological effects, with the most extensively studied being its anti-inflammatory, neuroprotective, and tyrosinase inhibitory activities. Furthermore, emerging evidence suggests its potential as an antioxidant and an anti-cancer agent.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in both in vivo and in vitro models. Its mechanism of action primarily involves the suppression of key inflammatory mediators and the modulation of critical signaling pathways.
Quantitative Data: Anti-inflammatory Effects
| Assay/Model | Organism/Cell Line | Treatment/Concentration | Result | Reference |
| Carrageenan-induced paw edema | Mice | 25 mg/kg (p.o.) | 33.1-68.5% inhibition | [1] |
| Carrageenan-induced paw edema | Mice | 50 mg/kg (p.o.) | 50.1-68.2% inhibition | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages (LPS-stimulated) | 25 µg/mL | Significant reduction in NO | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages (LPS-stimulated) | 50 µg/mL | Significant reduction in NO | [1] |
| iNOS Protein Expression | RAW 264.7 macrophages (LPS-stimulated) | 25 µg/mL | Dose-dependent suppression | [1] |
| iNOS Protein Expression | RAW 264.7 macrophages (LPS-stimulated) | 50 µg/mL | Dose-dependent suppression | [1] |
Experimental Protocols
-
Animal Model: Male ICR mice are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Treatment: this compound (25 and 50 mg/kg) is administered orally (p.o.). The control group receives the vehicle.
-
Induction of Edema: One hour after treatment, 0.05 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[1]
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25 and 50 µg/mL) for 2 hours.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce NO production, and the cells are incubated for another 24 hours.
-
Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.[1][2]
-
Cell Culture and Treatment: RAW 264.7 cells are seeded and treated with this compound and LPS as described for the NO production assay.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against iNOS overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway: NF-κB and MAPK Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes, including iNOS and various cytokines. This compound has been shown to suppress the phosphorylation of key proteins in these cascades, thereby downregulating the inflammatory response.
Neuroprotective Activity
This compound has emerged as a promising neuroprotective agent, with studies demonstrating its ability to mitigate neuronal damage and cognitive deficits in models of neurodegenerative diseases, particularly Alzheimer's disease.
Quantitative Data: Neuroprotective Effects
| Assay/Model | Organism/Cell Line | Treatment/Concentration | Result | Reference |
| Scopolamine-induced memory impairment | Mice | Not specified | Ameliorated cognitive deficits | [3] |
| Amyloid-β (Aβ) Production | N2a/APP695swe cells | 10, 25, 50 µM | Significant reduction in Aβ1-42 levels | [3] |
| Tau Phosphorylation | N2a/APP695swe cells | Not specified | Reduced tau hyperphosphorylation | [4] |
Experimental Protocols
-
Animal Model: Male C57BL/6 mice are used.
-
Treatment: this compound is administered orally for a specified period.
-
Induction of Amnesia: Scopolamine (1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before each training session to induce memory impairment.
-
Morris Water Maze Apparatus: A circular pool is filled with opaque water. A hidden platform is submerged in one quadrant.
-
Acquisition Trials: Mice undergo training for several consecutive days, during which they are allowed to find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[5][6][7]
-
Cell Culture: N2a cells stably expressing the Swedish mutant of human amyloid precursor protein (APP695swe) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration.
-
Aβ Measurement (ELISA): The levels of secreted Aβ1-40 and Aβ1-42 in the cell culture supernatant are quantified using specific ELISA kits.
-
Tau Phosphorylation (Western Blot): Cell lysates are prepared, and western blotting is performed using antibodies specific for phosphorylated forms of tau (e.g., at Ser199, Ser202, Ser396) and total tau.[4][8]
Signaling Pathway: PI3K/Akt Activation
The neuroprotective effects of this compound are, in part, mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and plasticity. Activation of Akt by this compound leads to the downstream inhibition of glycogen synthase kinase 3β (GSK-3β), a key enzyme involved in tau hyperphosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous overproduction of beta-amyloid induces tau hyperphosphorylation and decreases the solubility of tau in N2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cis-Mulberroside A: Discovery, History, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Mulberroside A, a stilbenoid glycoside found in various species of the Morus genus, has emerged as a compound of significant interest in pharmacological research. As the cis-isomer of the more commonly studied Mulberroside A, it possesses a unique stereochemical configuration that influences its biological activity. This technical guide provides a comprehensive overview of the discovery and history of this compound, alongside a detailed exploration of its multifaceted biological effects. Particular focus is given to its anti-inflammatory, analgesic, and tyrosinase-inhibiting properties. This document synthesizes key quantitative data, presents detailed experimental protocols for its evaluation, and elucidates its mechanisms of action through signaling pathway diagrams, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and History
The journey to understanding this compound is intertwined with the study of its trans-isomer, Mulberroside A. The parent compound, Mulberroside A, was first isolated in 1986 from the acetone extract of the root of Morus lhou (Koidz.)[1][2]. It was identified as an oxyresveratrol diglycopyranoside, where two glucose molecules are attached to the oxyresveratrol backbone[1][2].
While Mulberroside A was known to exist in both cis and trans configurations, early research predominantly focused on the more stable trans-isomer. The specific investigation and characterization of this compound gained momentum later. A notable study in 2009 brought this compound to the forefront by detailing its potent analgesic and anti-inflammatory properties when isolated from Ramulus mori (the twigs of mulberry)[3]. This research established this compound as a bioactive molecule in its own right, distinct from its trans-counterpart. Subsequent studies have further characterized its presence in various parts of Morus alba L. (white mulberry), including the root bark and twigs, and have continued to explore its diverse pharmacological activities[1][4][5].
The structural elucidation of this compound and its isomers has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which have been crucial in confirming its chemical structure and stereochemistry[1][6].
Quantitative Biological Data
The biological efficacy of this compound has been quantified across several key studies. The following tables summarize the available quantitative data on its anti-inflammatory and enzyme inhibitory activities.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Model | Organism | Doses | % Inhibition | Reference |
| Carrageenan-induced Paw Edema | In vivo | Mice | 25 mg/kg | 33.1 - 68.5% | [3] |
| Carrageenan-induced Paw Edema | In vivo | Mice | 50 mg/kg | 50.1 - 68.2% | [3] |
| Acetic acid-induced Vascular Permeability | In vivo | Mice | 25 mg/kg | Dose-dependent | [3] |
| Acetic acid-induced Vascular Permeability | In vivo | Mice | 50 mg/kg | Dose-dependent | [3] |
Table 2: Enzyme Inhibitory Activity of Mulberroside A (cis/trans mixture not specified)
| Enzyme | Substrate | IC50 (µM) | Reference |
| Mushroom Tyrosinase | L-DOPA | 53.6 | [7] |
| Mushroom Tyrosinase (Monophenolase) | L-Tyrosine | 1.29 | [8] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activities of this compound.
Isolation of this compound from Ramulus mori
This protocol is based on the general principles of natural product isolation.
-
Extraction: The air-dried powder of Ramulus mori is extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which is rich in stilbenoids, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol.
-
Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Structure Elucidation: The final purified compound is identified and its structure confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and MS[2][6].
Carrageenan-Induced Paw Edema Assay in Mice
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
-
Animals: Male ICR mice (18-22 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: The mice are randomly divided into a control group, a positive control group (e.g., indomethacin 10 mg/kg), and treatment groups receiving different doses of this compound (e.g., 25 and 50 mg/kg) orally.
-
Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group[3].
Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS) Expression Assay in RAW 264.7 Macrophages
This in vitro assay assesses the effect of the compound on inflammatory mediators.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production and iNOS expression.
-
Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance at 540 nm is measured with a microplate reader.
-
Western Blot for iNOS: After treatment, the cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with a primary antibody against iNOS, followed by a secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system. The band intensity is quantified to determine the level of iNOS expression[3][9].
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and other cellular processes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Studies have shown that Mulberroside A can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB[10]. This is a key mechanism for its anti-inflammatory effects.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes three major kinases: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). These kinases are activated by various extracellular stimuli and in turn phosphorylate downstream targets, including transcription factors, leading to changes in gene expression. Research indicates that Mulberroside A can inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, suggesting that its anti-inflammatory effects are also mediated through the modulation of the MAPK pathway[4][10].
Caption: this compound modulates the MAPK signaling pathway.
Conclusion and Future Directions
This compound has demonstrated significant potential as a bioactive natural product with promising anti-inflammatory, analgesic, and tyrosinase-inhibiting properties. Its mechanism of action, involving the modulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for its further investigation and development.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure of this compound affect its biological activity could lead to the design of more potent and selective analogs.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various inflammatory conditions and skin disorders.
-
Exploration of Other Biological Activities: The full therapeutic potential of this compound may extend beyond its currently known activities. Screening for its effects on other diseases, such as cancer and neurodegenerative disorders, could reveal new applications.
This technical guide provides a comprehensive foundation for researchers and drug development professionals to build upon as they continue to unravel the therapeutic potential of this fascinating natural compound.
References
- 1. Frontiers | Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology [frontiersin.org]
- 2. An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and analgesic properties of this compound from Ramulus mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mulberroside A alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of mulberroside A and its derivatives on melanogenesis induced by ultraviolet B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mulberroside A mitigates intervertebral disc degeneration by inhibiting MAPK and modulating Ppar-γ/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
cis-Mulberroside A (CAS Number: 166734-06-1): A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Mulberroside A, a stilbenoid glycoside with the CAS number 166734-06-1, is the cis-isomer of the more commonly studied Mulberroside A.[1] This compound, primarily isolated from plants of the Morus genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological functions, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal assays, and presents visual representations of associated signaling pathways and experimental workflows using Graphviz diagrams.
Chemical and Physical Properties
This compound is a polyhydroxylated stilbene glycoside. Its chemical structure is characterized by two phenyl rings linked by a cis-alkene bridge, with two glucose moieties attached.
| Property | Value | Reference |
| CAS Number | 166734-06-1 | [2] |
| Molecular Formula | C₂₆H₃₂O₁₄ | [3] |
| Molecular Weight | 568.52 g/mol | [3] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(Z)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [3] |
| Appearance | Solid | |
| Solubility | Soluble in water, methanol, and ethanol. |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and tyrosinase inhibitory effects. Its mechanism of action is often attributed to its biotransformation into its aglycone, oxyresveratrol, and its ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in both in vivo and in vitro models.
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for in vivo anti-inflammatory activity assessment.
Quantitative Data: Anti-inflammatory Effects
| Model | Treatment | Dosage | Effect | Reference |
| Carrageenan-induced paw edema in mice | This compound | 25 mg/kg | 33.1-68.5% inhibition of edema | |
| Acetic acid-induced vascular permeability in mice | This compound | 25 and 50 mg/kg | Dose-dependent inhibition of Evans blue leakage | |
| LPS-stimulated RAW 264.7 macrophages | This compound | Concentration-dependent | Inhibition of NO production and iNOS expression |
This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This is achieved through the suppression of key signaling pathways, including the NF-κB and MAPK pathways.
Signaling Pathway: NF-κB Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway.
Neuroprotective Activity
This compound has shown promise as a neuroprotective agent, particularly in models of ischemic injury.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for in vitro neuroprotection assessment.
The neuroprotective effects of this compound are mediated by its ability to inhibit inflammatory responses and apoptosis in neuronal cells. It achieves this by suppressing the phosphorylation of key kinases in the MAPK signaling pathway, including p38, JNK, and ERK.[5][6]
Signaling Pathway: MAPK Inhibition by this compound
Caption: Inhibition of the MAPK signaling pathway.
Antioxidant Activity
This compound possesses antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage. Its radical scavenging activity has been evaluated using standard in vitro assays.
Quantitative Data: Antioxidant Activity
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | ~20-40 | [7] |
| ABTS Radical Scavenging | ~5-20 | [7] |
Tyrosinase Inhibitory Activity
This compound is a known inhibitor of mushroom tyrosinase, the key enzyme in melanin biosynthesis. This activity makes it a potential ingredient for skin-lightening and hyperpigmentation treatment.
Quantitative Data: Tyrosinase Inhibition
| Enzyme Source | Substrate | IC₅₀ (µM) | Inhibition Type | Reference |
| Mushroom Tyrosinase | L-Tyrosine | 53.6 | Competitive | [8][9] |
| Mushroom Tyrosinase | L-DOPA | >1000 | - | [9] |
| Monophenolase | L-Tyrosine | 1.29 | Mixed type 1 | [10] |
| Diphenolase | L-DOPA | - | Competitive | [10] |
The inhibitory effect of this compound on tyrosinase is significantly enhanced upon its conversion to oxyresveratrol.[9][11]
Experimental Protocols
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.
-
NO Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
iNOS Expression Analysis: Cell lysates are collected, and the protein levels of iNOS are determined by Western blotting using a specific primary antibody against iNOS. β-actin is used as a loading control.[4][12][13]
In Vitro Neuroprotection Assay
Objective: To assess the neuroprotective effect of this compound against oxygen-glucose deprivation (OGD)-induced neuronal injury.[14][15]
Methodology:
-
Primary Neuron Culture: Cortical neurons are isolated from embryonic day 18 Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
OGD Induction: After 7-10 days in culture, the medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified period (e.g., 2 hours).
-
Treatment and Reperfusion: The OGD medium is replaced with the original culture medium containing different concentrations of this compound, and the cells are returned to a normoxic incubator for 24 hours.
-
Cell Viability Assessment: Cell viability is quantified using the MTT assay. The absorbance is measured at 570 nm.
-
Apoptosis Assessment: Apoptotic cell death is evaluated using the TUNEL assay, and the percentage of TUNEL-positive cells is determined by fluorescence microscopy.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.[16][17]
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in methanol.
-
Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the sample solution is mixed with 100 µL of a 0.2 mM methanolic solution of DPPH.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value is determined from a dose-response curve.
ABTS Radical Scavenging Assay
Objective: To further evaluate the antioxidant capacity of this compound.[18][19]
Methodology:
-
ABTS Radical Cation (ABTS•+) Generation: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution Preparation: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: 10 µL of the sample solution is mixed with 1 mL of the ABTS•+ working solution.
-
Incubation and Measurement: The absorbance is measured at 734 nm after 6 minutes of incubation at room temperature.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.
Mushroom Tyrosinase Inhibition Assay
Objective: To assess the inhibitory effect of this compound on mushroom tyrosinase activity.[2][20]
Methodology:
-
Reaction Mixture: In a 96-well plate, 20 µL of mushroom tyrosinase solution (in phosphate buffer, pH 6.8) is mixed with 140 µL of the sample solution at various concentrations.
-
Pre-incubation: The mixture is pre-incubated at 25°C for 10 minutes.
-
Substrate Addition: 40 µL of L-tyrosine solution (as substrate) is added to initiate the reaction.
-
Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.
-
Calculation: The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value is determined. The type of inhibition can be analyzed using Lineweaver-Burk plots.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
Objective: For the quantification and purification of this compound.[10][21][22][23]
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid). A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run. For example, a gradient of 5% to 30% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 320 nm.
-
Injection Volume: 10-20 µL.
Conclusion
This compound is a promising natural compound with a spectrum of pharmacological activities that warrant further investigation. Its anti-inflammatory, neuroprotective, antioxidant, and tyrosinase inhibitory properties, coupled with its ability to modulate critical cellular signaling pathways, make it a strong candidate for the development of novel therapeutic agents and cosmeceuticals. This technical guide provides a foundational resource for researchers, offering detailed information on its properties, biological effects, and the methodologies to study them. Future research should focus on its in vivo efficacy in various disease models, pharmacokinetic and toxicological profiles, and the elucidation of its precise molecular targets to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Mulberroside A | C26H32O14 | CID 6443484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of lipopolysaccharide-induced expression of inducible nitric oxide and cyclooxygenase-2 by chiisanoside via suppression of nuclear factor-kappaB activation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mulberroside A protects against ischemic impairment in primary culture of rat cortical neurons after oxygen-glucose deprivation followed by reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biotransformation of mulberroside A from Morus alba results in enhancement of tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Biotransformation of mulberroside A from Morus alba results in enhancement of tyrosinase inhibition | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Differential regulation of inducible nitric oxide synthase and cyclooxygenase-2 expression by superoxide dismutase in lipopolysaccharide stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxytocin Exhibits Neuroprotective Effects on Hippocampal Cultures under Severe Oxygen–Glucose Deprivation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. iomcworld.com [iomcworld.com]
- 18. researchgate.net [researchgate.net]
- 19. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the inhibition of mushroom tyrosinase and cellular tyrosinase activities of oxyresveratrol: comparison with mulberroside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alliedacademies.org [alliedacademies.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Mechanism of Action of cis-Mulberroside A in Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-Mulberroside A, a stilbenoid glycoside isolated from the twigs of Morus alba (Ramulus mori), has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies.[1][2] This document provides a detailed overview of its mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative data. This compound exerts its effects by modulating key signaling pathways involved in the inflammatory response, primarily through the inhibition of pro-inflammatory mediators.[3]
Mechanism of Action
The anti-inflammatory activity of this compound is attributed to its ability to suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] The underlying mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4][5] This is achieved through the inhibition of major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR).[4][5]
Signaling Pathway Inhibition by this compound
Caption: Inhibition of Inflammatory Signaling Pathways by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various preclinical studies.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Experimental Model | Species | Treatment | Dose (mg/kg) | Inhibition (%) | Reference |
| Carrageenan-induced paw edema | Mice | This compound (p.o.) | 25 | 33.1 - 68.5 | [1][2] |
| Carrageenan-induced paw edema | Mice | This compound (p.o.) | 50 | 50.1 - 68.2 | [2] |
| Acetic acid-induced vascular permeability | Mice | This compound (p.o.) | 25 | Dose-dependent | [1] |
| Acetic acid-induced vascular permeability | Mice | This compound (p.o.) | 50 | Dose-dependent | [1] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Parameter Measured | Concentration (µM) | Effect | Reference |
| RAW 264.7 Macrophages | LPS | NO Production | Varies | Dose-dependent inhibition | [2] |
| RAW 264.7 Macrophages | LPS | iNOS Protein Expression | Varies | Dose-dependent suppression | [2] |
| Murine Chondrocytes | IL-1β | iNOS Expression | 40 | Reversal of IL-1β induced increase | [4] |
| Murine Chondrocytes | IL-1β | COX-2 Expression | 40 | Reversal of IL-1β induced increase | [4] |
| Murine Chondrocytes | IL-1β | IL-6 mRNA Expression | 40 | Reversal of IL-1β induced increase | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound are provided below.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the steps to evaluate the effect of this compound on nitric oxide production and iNOS expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in appropriate culture plates (e.g., 24-well for Griess assay, 6-well for Western blot) and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the media and incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. A sodium nitrite standard curve should be used to quantify nitrite concentration.
-
-
iNOS Expression (Western Blot):
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes the induction of acute inflammation in mice and the evaluation of the anti-inflammatory effect of this compound.
Materials:
-
Male ICR mice (or other suitable strain)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or calipers
Protocol:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: Vehicle control, positive control (e.g., indomethacin), and this compound treatment groups (e.g., 25 and 50 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume for each animal at each time point.
-
The percentage of inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Conclusion
This compound demonstrates potent anti-inflammatory effects through the modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways, leading to a reduction in pro-inflammatory mediators. The provided protocols offer a framework for the consistent and reliable evaluation of this compound and other potential anti-inflammatory compounds in both in vitro and in vivo settings. Further research, including clinical trials, is necessary to fully establish its therapeutic potential in inflammatory diseases.[3]
References
- 1. Anti-inflammatory and analgesic properties of this compound from Ramulus mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cas.zju.edu.cn [cas.zju.edu.cn]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Mulberroside A alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mulberroside A mitigates intervertebral disc degeneration by inhibiting MAPK and modulating Ppar-γ/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-Mulberroside A in Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Mulberroside A, a stilbenoid glycoside isolated from the roots and twigs of Morus alba L., has emerged as a promising natural compound for neuroprotection.[1][2] Preclinical studies have demonstrated its potential therapeutic utility in neurodegenerative diseases and ischemic stroke. These application notes provide a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanisms of action and providing protocols for its investigation in both in vitro and in vivo models.
The neuroprotective properties of this compound are attributed to its multi-target effects, including anti-inflammatory, anti-apoptotic, and antioxidant activities.[1][3][4] Research suggests that it can modulate key signaling pathways involved in neuronal survival and plasticity, such as the MAPK and PI3K/AKT pathways.[3][5] This document aims to serve as a practical guide for researchers exploring the therapeutic potential of this compound in the context of neurodegeneration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its efficacy in various experimental paradigms.
Table 1: In Vitro Neuroprotective Effects of this compound
| Model System | Assay | Treatment Concentration | Outcome | Reference |
| Primary rat cortical neurons (OGD/R) | LDH Release | 20 and 40 µg/mL | Significantly inhibited LDH release | [3][4] |
| Primary rat cortical neurons (OGD/R) | Neuronal Apoptosis | 20 and 40 µg/mL | Reduced the proportion of early and late-stage apoptotic neurons | [3][4] |
| N2a/APP695swe cells | Cell Viability (MTT) | 1-100 µM (24h) | No significant cytotoxicity observed | [3] |
| N2a/APP695swe cells | AChE Activity | 1, 5, 10, 25, 50, 100 µM | Dose-dependent inhibition of AChE activity | [3] |
| N2a/APP695swe cells | BChE Activity | 1, 5, 10, 25, 50, 100 µM | Dose-dependent inhibition of BChE activity | [3] |
| N2a/APP695swe cells | ROS Levels | 1, 5, 10, 25, 50, 100 µM | Dose-dependent reduction in ROS levels | [3] |
| N2a/APP695swe cells | MDA Levels | 1, 5, 10, 25, 50, 100 µM | Dose-dependent reduction in MDA levels | [3] |
Table 2: In Vivo Neuroprotective Effects of this compound in a Scopolamine-Induced Mouse Model of Alzheimer's Disease
| Behavioral Test | Treatment Group | Dosage | Key Findings | Reference |
| Novel Object Recognition (NOR) | Scopolamine + MsA | 30 mg/kg/day (p.o.) | Significantly increased exploration time of the novel object compared to the scopolamine-only group | [6] |
| Morris Water Maze (MWM) | Scopolamine + MsA | 30 mg/kg/day (p.o.) | Significantly decreased escape latency and increased time spent in the target quadrant compared to the scopolamine-only group | [3][6] |
Key Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several critical signaling pathways.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: this compound activates the PI3K/AKT signaling pathway.
Experimental Protocols
In Vitro Neuroprotection Protocols
1. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Cortical Neurons
This protocol is designed to model ischemic-reperfusion injury in a cell culture system.
Caption: Workflow for OGD/R in primary cortical neurons.
Methodology:
-
Cell Culture: Culture primary cortical neurons from E16.5 rat embryos in Neurobasal medium supplemented with B27 and GlutaMAX.[7]
-
OGD Induction: Replace the normal culture medium with glucose-free Earle's Balanced Salt Solution (EBSS). Place the culture plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) at 37°C for a specified duration (e.g., 90 minutes).[8]
-
Treatment: During the OGD period, treat the neurons with varying concentrations of this compound (e.g., 20 and 40 µg/mL).
-
Reperfusion: After OGD, replace the glucose-free medium with the original culture medium and return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
Assessment of Neuroprotection:
-
Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium as an indicator of cell death.
-
TUNEL Staining: Perform TUNEL staining to detect apoptotic cells.[7]
-
2. Neuroprotection in a Cellular Model of Alzheimer's Disease (N2a/APP695swe cells)
This protocol utilizes a neuroblastoma cell line overexpressing a mutated form of amyloid precursor protein (APP) to model aspects of Alzheimer's disease pathology.
Methodology:
-
Cell Culture: Culture N2a/APP695swe cells in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1-100 µM) for 24 hours.
-
Assessment of Neuroprotective Effects:
-
Cell Viability: Perform an MTT assay to assess cell viability and determine the cytotoxicity of this compound.[9]
-
Oxidative Stress Markers:
-
Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.
-
Malondialdehyde (MDA): Measure MDA levels as an indicator of lipid peroxidation.
-
-
Cholinergic Function:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Activity: Measure the activity of these enzymes using commercially available kits.
-
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the PI3K/AKT and MAPK signaling pathways.
-
In Vivo Neuroprotection Protocol
Scopolamine-Induced Mouse Model of Cognitive Impairment
This protocol describes an established animal model for studying learning and memory deficits relevant to Alzheimer's disease.
Caption: Experimental timeline for the scopolamine-induced mouse model.
Methodology:
-
Animals and Acclimatization: Use male ICR mice (4-6 weeks old) and allow them to acclimatize for at least 7 days before the experiment.[6]
-
Treatment Groups: Divide the mice into groups: Control, Scopolamine, Scopolamine + this compound (e.g., 30 mg/kg/day, p.o.), and a positive control group (e.g., Donepezil).
-
Drug Administration: Administer this compound or vehicle orally for a predefined period (e.g., 21 days).
-
Induction of Cognitive Impairment: From a specific day (e.g., day 8), induce cognitive impairment by intraperitoneal (i.p.) injection of scopolamine (e.g., 1 mg/kg/day) for a set duration (e.g., 14 days). Continue the oral administration of this compound during this period.
-
Behavioral Testing:
-
Biochemical and Histological Analysis: After the behavioral tests, euthanize the animals and collect brain tissue for further analysis, including:
-
Nissl Staining: To assess neuronal loss.[3]
-
Immunohistochemistry: To examine the expression of markers like BDNF.
-
Biochemical Assays: To measure levels of neurotransmitters, and antioxidant enzymes in brain homogenates.
-
Conclusion
This compound demonstrates significant neuroprotective potential through multiple mechanisms of action. The provided protocols and data offer a solid foundation for researchers to further investigate its therapeutic efficacy in various models of neurodegenerative diseases. Future studies should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound and its metabolites to facilitate its translation into clinical applications.
References
- 1. Mulberroside A protects against ischemic impairment in primary culture of rat cortical neurons after oxygen-glucose deprivation followed by reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer’s Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer's Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protection against Oxygen-Glucose Deprivation/Reperfusion Injury in Cortical Neurons by Combining Omega-3 Polyunsaturated Acid with Lyciumbarbarum Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Neuroprotective Effects of cis-Mulberroside A via PI3K/AKT Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Mulberroside A, a naturally occurring polyhydroxylated stilbene found in high concentrations in the roots and twigs of Morus alba L., has garnered significant attention for its diverse pharmacological activities.[1] Recent studies have highlighted its potent neuroprotective effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[2][3][4] A key mechanism underlying these neuroprotective benefits is the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[2][3] This document provides detailed application notes and experimental protocols for investigating the activation of the PI3K/AKT pathway by this compound.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-targeted approach centered on the activation of the PI3K/AKT signaling cascade.[2][3] This pathway is a crucial regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Upon activation by this compound, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][7] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is subsequently phosphorylated and activated.[6][7]
Activated AKT then modulates a variety of downstream targets to confer neuroprotection.[2][3] This includes the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK3β), which in turn reduces tau hyperphosphorylation, a hallmark of Alzheimer's disease.[2][3] Furthermore, activated AKT stimulates the CREB/BDNF (cAMP response element-binding protein/brain-derived neurotrophic factor) signaling pathway, promoting neuronal survival and synaptic plasticity.[2][3] The multifaceted benefits of this compound, mediated by the PI3K/AKT pathway, also include the mitigation of oxidative stress and the reduction of amyloid-β (Aβ) production.[2][3][8]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on key cellular and molecular endpoints related to the PI3K/AKT pathway and its neuroprotective functions.
Table 1: Effect of this compound on Cholinergic Function in N2a/APP695swe Cells [3]
| Concentration (µM) | Acetylcholinesterase (AChE) Activity (% of control) | Acetylcholine (ACh) Levels (% of control) |
| 10 | No significant change | No significant change |
| 25 | Significantly enhanced | Significantly increased |
| 50 | Significantly enhanced | Significantly increased |
Table 2: Neuroprotective Effects of this compound in an In Vitro Ischemia Model [4]
| Treatment | LDH Release (% of OGD/R) | Neuronal Apoptosis (%) |
| Control | - | - |
| OGD/R | 100 | Increased |
| This compound (20 µg/mL) + OGD/R | Significantly reduced | Significantly reduced |
| This compound (40 µg/mL) + OGD/R | Significantly reduced | Significantly reduced |
OGD/R: Oxygen-glucose deprivation/reperfusion
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT signaling pathway activated by this compound.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Assessment of PI3K/AKT Pathway Activation by Western Blot
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway.
Materials:
-
Neuronal cell line (e.g., N2a, SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
PI3K inhibitor (e.g., Wortmannin or LY294002) (optional)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (targeting total and phosphorylated forms of PI3K, AKT, GSK3β, and CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
(Optional) Induce neurotoxicity by treating with an appropriate agent (e.g., scopolamine, Aβ oligomers).
-
(Optional, for pathway validation) Pre-incubate cells with a PI3K inhibitor for 1-2 hours.[9][10]
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death.
Materials:
-
Neuronal cells
-
96-well plates
-
This compound
-
Neurotoxic agent (e.g., scopolamine, Aβ oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment:
-
Pre-treat cells with different concentrations of this compound for a specified duration.
-
Induce cytotoxicity by adding a neurotoxic agent.
-
Include control wells (untreated cells, cells treated with neurotoxin only, and cells treated with this compound only).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Measurement of BDNF Levels by ELISA
Objective: To quantify the effect of this compound on the production of Brain-Derived Neurotrophic Factor (BDNF).
Materials:
-
Neuronal cells or brain tissue homogenates
-
This compound
-
BDNF ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Cell Culture Supernatants: Treat cells with this compound as described in Protocol 1. Collect the cell culture supernatants.
-
Cell Lysates: Lyse the treated cells and collect the lysates.
-
Tissue Homogenates: Homogenize brain tissue from animal models in lysis buffer.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Measurement:
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of BDNF in the samples.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the activation of the PI3K/AKT pathway by this compound. The ability of this natural compound to modulate this critical signaling cascade underscores its therapeutic potential for neurodegenerative disorders. For researchers and drug development professionals, these methodologies can serve as a valuable starting point for further preclinical evaluation of this compound.
References
- 1. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. anygenes.com [anygenes.com]
- 6. cusabio.com [cusabio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer’s Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRS1/PI3K/AKT pathway signal involved in the regulation of glycolipid metabolic abnormalities by Mulberry (Morus alba L.) leaf extracts in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRS1/PI3K/AKT pathway signal involved in the regulation of glycolipid metabolic abnormalities by Mulberry (Morus alba L.) leaf extracts in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroprotective Effects of cis-Mulberroside A in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia, with current treatments offering only limited symptomatic relief.[1] The complex pathology of AD, characterized by amyloid-beta (Aβ) plaques, hyperphosphorylated tau tangles, cholinergic dysfunction, and oxidative stress, necessitates the development of multi-target therapeutic agents.[2][3] cis-Mulberroside A (MsA), a bioactive glycosylated stilbene derived from Morus alba L., has emerged as a promising neuroprotective compound.[2][4] Preclinical studies in various AD models have demonstrated its ability to concurrently address multiple facets of AD pathology.[2][4]
These application notes provide a comprehensive overview of the mechanisms of MsA and detailed protocols for its evaluation in established in vitro and in vivo models of Alzheimer's disease.
Mechanism of Action of this compound
This compound confers its neuroprotective effects through a multi-pronged approach, primarily by activating the PI3K/AKT signaling pathway.[1][2] This activation initiates a cascade of downstream effects that counter AD pathology.
Key Neuroprotective Actions:
-
Amyloid-β Modulation: MsA dually regulates Amyloid Precursor Protein (APP) processing. It promotes the non-amyloidogenic pathway by upregulating the α-secretase ADAM10 while simultaneously inhibiting the amyloidogenic pathway by suppressing β-secretase (BACE1) and γ-secretase components, leading to a reduction in Aβ production.[1][2][5]
-
Tau Pathology Reduction: Activation of the PI3K/AKT pathway leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK3β).[1][2] Since active GSK3β is a primary kinase responsible for tau hyperphosphorylation, its inhibition by MsA-activated AKT directly reduces the formation of pathological tau.[2][5]
-
Cholinergic System Restoration: MsA enhances cholinergic neurotransmission by inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine.[1][2]
-
Alleviation of Oxidative Stress: The compound mitigates oxidative stress by reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), key markers of cellular damage.[2][6]
-
Enhanced Neurotrophic Support: The PI3K/AKT pathway activation also stimulates CREB/BDNF signaling, promoting neuronal survival, growth, and synaptic plasticity.[1][2][5]
References
- 1. Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer's Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer’s Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jebms.org [jebms.org]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative stress in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrosinase Inhibition Assay Using cis-Mulberroside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting a tyrosinase inhibition assay using cis-Mulberroside A. This document is intended to guide researchers in the fields of dermatology, cosmetology, and pharmacology who are investigating novel agents for the modulation of pigmentation.
Introduction
Melanogenesis, the process of melanin synthesis, is a critical physiological pathway responsible for pigmentation in skin, hair, and eyes. The primary enzyme regulating this pathway is tyrosinase, a copper-containing monooxygenase.[1] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[1] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening and depigmenting agents for cosmetic and therapeutic applications.[2]
This compound, a stilbenoid found in plants of the Morus species (mulberry), has been identified as a tyrosinase inhibitor.[2][3] It acts by chelating the copper ions at the active site of the enzyme, thereby hindering the catalytic conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, which are crucial steps in the melanin synthesis pathway.[2] Understanding the inhibitory potential of this compound on tyrosinase activity is essential for its evaluation as a potential skin-whitening agent.
Principle of the Assay
The tyrosinase inhibition assay is a spectrophotometric method used to determine the inhibitory activity of a test compound. The assay utilizes mushroom tyrosinase, which is readily available and shares structural and functional similarities with mammalian tyrosinase.[4] The enzyme catalyzes the oxidation of a substrate, typically L-tyrosine or L-3,4-dihydroxyphenylalanine (L-DOPA), to form dopaquinone. Dopaquinone then undergoes a series of non-enzymatic reactions to form a colored product, dopachrome, which exhibits a characteristic absorbance at a specific wavelength (typically 475-492 nm).[4][5][6]
In the presence of an inhibitor like this compound, the rate of the enzymatic reaction is reduced, leading to a decrease in the formation of dopachrome. The extent of inhibition is quantified by measuring the reduction in absorbance compared to a control reaction without the inhibitor.
Data Presentation
The inhibitory activity of this compound and its aglycone, oxyresveratrol, against mushroom tyrosinase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Substrate | IC50 Value (µM) | Inhibition Type | Source |
| Mulberroside A | L-Tyrosine | 53.6 | Competitive | [7][8] |
| Mulberroside A | L-Tyrosine | 1.29 (monophenolase) | Mixed Type 1 | [9][10] |
| Mulberroside A | L-DOPA | - | Competitive | [3][8] |
| Oxyresveratrol | L-Tyrosine | 0.49 | Mixed | [8] |
| Oxyresveratrol | L-Tyrosine | 0.12 (monophenolase) | Mixed Type 1 | [9][10] |
| Kojic Acid (Control) | L-Tyrosine | ~21.2 (calculated from data) | Competitive | [11] |
| Arbutin (Control) | L-Tyrosine | ~737 (calculated from data) | - | [11] |
Note: The literature predominantly refers to "Mulberroside A." It is assumed that the data is relevant for its cis-isomer. Variations in IC50 values can be attributed to differences in assay conditions and enzyme preparations.
Experimental Protocols
This section provides a detailed methodology for performing a mushroom tyrosinase inhibition assay.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound (or Mulberroside A)
-
L-Tyrosine or L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving the test compound
-
Kojic Acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-492 nm
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay well should be optimized (e.g., 100-200 units/mL).
-
Substrate Solution (L-Tyrosine or L-DOPA): Prepare a stock solution of L-Tyrosine (e.g., 2 mM) or L-DOPA (e.g., 5 mM) in phosphate buffer. Gentle heating may be required to dissolve L-Tyrosine.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid affecting enzyme activity.
-
Positive Control (Kojic Acid): Prepare a stock solution of Kojic Acid in a similar manner to the test compound.
Assay Procedure
The following protocol is based on a standard 96-well plate format.
-
Assay Plate Setup:
-
Blank (B): 180 µL Phosphate Buffer + 20 µL DMSO
-
Control (C): 160 µL Phosphate Buffer + 20 µL DMSO + 20 µL Tyrosinase Solution
-
Test Sample (S): 160 µL Phosphate Buffer + 20 µL Test Compound Solution + 20 µL Tyrosinase Solution
-
Sample Blank (SB): 180 µL Phosphate Buffer + 20 µL Test Compound Solution
-
-
Pre-incubation: Add the respective components (excluding the substrate) to the wells of the 96-well plate. Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.[5][12]
-
Reaction Initiation: Add 20 µL of the substrate solution (L-Tyrosine or L-DOPA) to all wells to initiate the enzymatic reaction. The final volume in each well should be 200 µL.
-
Incubation and Measurement: Incubate the plate at the same temperature for a defined period (e.g., 20-30 minutes).[5] Measure the absorbance of the dopachrome formed at 475 nm or 492 nm using a microplate reader.[4][5] Kinetic readings can also be taken at regular intervals.
Data Analysis
-
Correct for Background Absorbance: Subtract the absorbance of the sample blank (SB) from the absorbance of the test sample (S). Similarly, subtract the absorbance of the blank (B) from the control (C).
-
Calculate Percentage Inhibition: The percentage of tyrosinase inhibition can be calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control reaction.
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined from the resulting dose-response curve using non-linear regression analysis.[13]
Visualizations
Experimental Workflow
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. mdpi.com [mdpi.com]
- 3. Screening and Structure–Activity Relationship for Selective and Potent Anti-Melanogenesis Agents Derived from Species of Mulberry (Genus Morus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
Application Notes: cis-Mulberroside A in Skin Whitening and Cosmetology Research
1. Introduction
cis-Mulberroside A is a glycosylated stilbene naturally found in various parts of the white mulberry tree (Morus alba), including the roots, leaves, and branches.[1][2][3][4] In the field of cosmetology and dermatology, it has garnered significant attention for its potential as a skin-lightening agent. Its primary mechanism of action involves the inhibition of melanin synthesis, the pigment responsible for skin color.[3][5] This document provides a comprehensive overview of this compound, its mechanism, and detailed protocols for its evaluation in a research setting.
2. Mechanism of Action
The skin-whitening effect of this compound is primarily attributed to its ability to inhibit tyrosinase, the rate-limiting enzyme in the process of melanogenesis.[3][6][7] Tyrosinase catalyzes the first two critical steps in melanin production: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8][9] By inhibiting this enzyme, this compound effectively reduces the overall production of melanin.
Key mechanistic insights include:
-
Direct Enzyme Inhibition : Kinetic studies have shown that this compound acts as a competitive inhibitor of mushroom tyrosinase when using L-tyrosine or L-DOPA as a substrate.[1][9][10]
-
Transcriptional Regulation : Beyond direct enzyme inhibition, this compound and its derivatives can suppress the expression of key melanogenic proteins, including the Microphthalmia-Associated Transcription Factor (MITF), tyrosinase (TYR), and Tyrosinase-Related Protein-1 (TRP-1).[2][11][12] MITF is a master regulator that controls the transcription of these pigment-producing enzymes.[6]
-
Antioxidant Properties : this compound possesses antioxidant activities, which can help protect skin cells from oxidative stress and UV-induced damage, factors known to stimulate melanin production.[3][5]
3. Role of the Aglycone: Oxyresveratrol
It is crucial to note that the biological activity of this compound is significantly enhanced upon its conversion to its aglycone form, oxyresveratrol.[1] Research indicates that oxyresveratrol exhibits a much more potent inhibitory effect on tyrosinase—approximately 110 times higher than that of this compound.[1][10] Oxyresveratrol acts as a mixed-type or non-competitive inhibitor and is considered one of the most potent natural tyrosinase inhibitors, even surpassing the activity of well-known agents like kojic acid.[1][13] Therefore, the efficacy of this compound in topical applications may be partly dependent on its bioconversion to oxyresveratrol within the skin.
4. Applications in Cosmetology
Given its mechanism of action, this compound is a promising candidate for use in cosmetic and pharmaceutical products aimed at:
-
Skin Whitening and Brightening : Reducing overall skin pigmentation for a lighter complexion.
-
Hyperpigmentation Treatment : Addressing localized hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.
-
Photoprotection : Its antioxidant properties provide a secondary benefit by mitigating UV-induced skin damage.[3]
In vivo studies using brown guinea pigs have demonstrated that topical application of this compound and its derivatives can effectively reduce UVB-induced skin pigmentation.[2][12]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of this compound and its aglycone, oxyresveratrol, on tyrosinase activity and melanin production.
Table 1: Tyrosinase Inhibitory Activity (IC₅₀ Values)
| Compound | Enzyme Source | Substrate | IC₅₀ Value (µM) | Inhibition Type | Reference(s) |
|---|---|---|---|---|---|
| This compound | Mushroom | L-Tyrosine / L-DOPA | 53.6 | Competitive | [1][10] |
| This compound | Mushroom | L-Tyrosine (monophenolase) | 1.29 | Mixed | [11][14] |
| Oxyresveratrol | Mushroom | L-Tyrosine / L-DOPA | 0.49 | Mixed / Non-competitive | [1][10] |
| Oxyresveratrol | Mushroom | L-Tyrosine (monophenolase) | 0.12 | Mixed | [11][14] |
| Kojic Acid | Mushroom | - | ~15.5 (calculated)¹ | Competitive |[13] |
¹Oxyresveratrol is reported to be 32-fold stronger than kojic acid.[13]
Table 2: In Vivo Effects on UVB-Induced Hyperpigmentation in Brown Guinea Pigs
| Treatment | Effect on Pigmentation | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Topical this compound | Significantly reduced pigmentation and melanin content. | Suppressed expression of MITF, Tyrosinase, and TRP-1. | [2][12] |
| Topical Oxyresveratrol | Showed the highest anti-melanogenesis effect. | Suppressed expression of MITF, Tyrosinase, and TRP-1. |[2][12] |
Visualizations
Caption: Melanogenesis signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Caption: Experimental workflow for the cell-based melanin content assay.
Experimental Protocols
Protocol 1: In Vitro Mushroom Tyrosinase Activity Assay
This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on mushroom tyrosinase activity.[10]
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., 2000 U/mL in phosphate buffer)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer. Ensure the final DMSO concentration in the well is below 1%.
-
In a 96-well plate, add the following to each well for the sample group:
-
20 µL of the test compound solution (this compound).
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Prepare control wells:
-
Control (A): 20 µL buffer (instead of sample), 140 µL buffer, 20 µL tyrosinase.
-
Blank (B): 20 µL buffer, 160 µL buffer (no tyrosinase).
-
Sample Blank (D): 20 µL sample, 160 µL buffer (no tyrosinase).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve.
3. Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] × 100
-
Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: Cellular Melanin Content Assay
This protocol describes how to measure melanin content in B16F10 melanoma cells.
1. Materials and Reagents:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
1N Sodium Hydroxide (NaOH)
-
BCA Protein Assay Kit
-
6-well or 12-well culture plates
2. Procedure:
-
Seed B16F10 cells in a culture plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include an untreated control group.
-
Incubate the cells for 72 hours.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 200 µL of 1N NaOH containing 10% DMSO.
-
Incubate the mixture at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
Use a portion of the lysate to determine the total protein concentration using a BCA assay.
3. Data Analysis:
-
Calculate the melanin content and normalize it to the total protein content for each sample.
-
Express the results as a percentage of the untreated control group: Relative Melanin Content (%) = (OD₄₀₅_sample / Protein_sample) / (OD₄₀₅_control / Protein_control) × 100
Protocol 3: Cell Viability (CCK-8) Assay
This protocol is essential to ensure that the observed reduction in melanin is not due to cytotoxicity.[7]
1. Materials and Reagents:
-
B16F10 cells
-
DMEM with 10% FBS
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well culture plates
2. Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well.[7]
-
After 24 hours, treat the cells with the same concentrations of this compound used in the melanin content assay.
-
Incubate for 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for an additional 2-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (OD₄₅₀_sample / OD₄₅₀_control) × 100
References
- 1. Biotransformation of mulberroside A from Morus alba results in enhancement of tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of mulberroside A and its derivatives on melanogenesis induced by ultraviolet B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Resveratrol Derivatives on Melanogenesis and Antioxidant Activity in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo investigation of the capacity of mulberroside A to inhibit senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening and Structure–Activity Relationship for Selective and Potent Anti-Melanogenesis Agents Derived from Species of Mulberry (Genus Morus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
- 13. article.imrpress.com [article.imrpress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Antioxidant Effects of cis-Mulberroside A In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the in vitro antioxidant properties of cis-Mulberroside A, a stilbenoid found in plants of the Morus species. The protocols outlined below cover key assays for evaluating its radical scavenging and cellular antioxidant activities, along with insights into its potential mechanism of action.
Introduction to this compound and its Antioxidant Potential
This compound is a glycosylated stilbene that, along with its aglycone oxyresveratrol, has garnered interest for its various biological activities, including antioxidant effects. In vitro studies are essential to quantify its antioxidant efficacy and elucidate the underlying molecular mechanisms. This document provides detailed protocols for chemical-based assays (DPPH and ABTS) and a cell-based assay to assess the antioxidant capacity of this compound. Furthermore, a potential signaling pathway, the Nrf2/HO-1 pathway, is discussed as a likely mechanism for its cellular antioxidant effects.
Data Presentation: Quantitative Antioxidant Activity of this compound
The following tables summarize the available quantitative data on the in vitro antioxidant activity of this compound and related fractions.
Table 1: Radical Scavenging Activity of a this compound-Rich Fraction
| Assay | Sample | IC50 (µg/mL) | Positive Control | IC50 (µg/mL) of Control |
| DPPH Radical Scavenging | Polar Fraction of Morus alba Root Bark | 20-40 | L-Ascorbic acid | Not Specified |
| ABTS Radical Scavenging | Polar Fraction of Morus alba Root Bark | 5-20 | Trolox | Not Specified |
Note: The IC50 values are for a polar fraction of Morus alba root bark where this compound is a major component. The presence of other compounds may contribute to the observed activity.
Table 2: Effective Concentrations of pure this compound in Cellular Antioxidant Assays
| Cell Line | Treatment | Concentration Range | Observed Effects |
| Human Microvascular Endothelial Cells (HMEC-1) | This compound | 10 µM, 20 µM, 40 µM | Enhanced activities of antioxidant enzymes (SOD, CAT) and reduced levels of MDA.[1][2] |
| Mouse Brain Endothelial Cells (bEnd.3) | This compound | 10 µM, 20 µM, 40 µM | Enhanced activities of antioxidant enzymes (SOD, CAT) and reduced levels of MDA.[1][2] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Create a series of dilutions to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution with methanol.
-
Abs_sample is the absorbance of the DPPH solution with the test sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox, Ascorbic acid)
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the ABTS•+ working solution. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound, positive control, or solvent (as a blank) to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the ABTS•+ solution with the solvent.
-
Abs_sample is the absorbance of the ABTS•+ solution with the test sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation in a cell-based model.
Materials:
-
Adherent cell line (e.g., HepG2, Caco-2, or relevant endothelial cells like HMEC-1)
-
Cell culture medium and supplements
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS inducer
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
-
Positive control (e.g., Quercetin)
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment:
-
Once confluent, remove the culture medium and wash the cells gently with PBS.
-
Treat the cells with various non-toxic concentrations of this compound (e.g., 10, 20, 40 µM) and the positive control, diluted in culture medium, for a predetermined time (e.g., 1-24 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution in PBS to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of a ROS inducer solution (e.g., 600 µM AAPH) to all wells except for the negative control wells (which receive only medium).
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.
-
Calculate the percentage of ROS inhibition for each concentration of this compound.
-
-
Measurement of Oxidative Stress Biomarkers (Optional Extension):
-
After treatment with this compound and the ROS inducer, lyse the cells.
-
Use commercially available kits to measure the activity of antioxidant enzymes (e.g., Superoxide Dismutase - SOD, Catalase - CAT) and the levels of lipid peroxidation products (e.g., Malondialdehyde - MDA).
-
Proposed Mechanism of Action: Nrf2/HO-1 Signaling Pathway
The antioxidant effects of many natural polyphenolic compounds are mediated through the activation of the Keap1-Nrf2/ARE signaling pathway. This pathway is a master regulator of the cellular antioxidant response. While direct evidence for this compound is still emerging, it is plausible that it exerts its cellular antioxidant effects through this mechanism.
Key Steps in the Pathway:
-
Nrf2 Activation: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Oxidative stress or the presence of antioxidant compounds can lead to the dissociation of Nrf2 from Keap1.
-
Nuclear Translocation: Once released, Nrf2 translocates to the nucleus.
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.
-
Gene Expression: This binding initiates the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
-
Enhanced Antioxidant Defense: The upregulation of these antioxidant enzymes strengthens the cell's ability to neutralize ROS and combat oxidative stress.
Mandatory Visualizations
Caption: Workflow for in vitro antioxidant evaluation of this compound.
Caption: Proposed Nrf2/HO-1 signaling pathway for this compound.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
Application Notes and Protocols: cis-Mulberroside A in Cellular Senescence Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Mulberroside A, a naturally occurring stilbenoid glycoside isolated from the mulberry plant (Morus alba L.), has emerged as a promising compound in the study of cellular senescence and age-related pathologies.[1][2][3] Its diverse biological activities, including antioxidant, anti-inflammatory, and anti-aging effects, make it a molecule of significant interest for therapeutic development.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in cellular senescence research, based on current scientific findings.
Recent studies have demonstrated that this compound can significantly mitigate cellular senescence both in vitro and in vivo.[1][2][3] It has been shown to promote the proliferation of endothelial cells, reduce the expression of key senescence biomarkers, and enhance the body's resistance to oxidative stress.[1][2] These properties are attributed to its ability to modulate specific signaling pathways implicated in the aging process.
Mechanism of Action
This compound exerts its anti-senescence effects primarily through the modulation of the p16/p21/Rb signaling pathway .[1] Cellular senescence is often characterized by the upregulation of cyclin-dependent kinase inhibitors p16INK4a and p21WAF1/Cip1, which leads to the activation of the retinoblastoma (Rb) protein and subsequent cell cycle arrest.[6] this compound has been observed to effectively attenuate the expression of p16, p21, and Rb in senescent cells.[1]
Furthermore, this compound contributes to the reduction of oxidative stress and inflammation, two key drivers of cellular senescence.[1][2] It has been shown to enhance the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][2] The compound also inhibits the overexpression of pro-inflammatory factors like interleukin-6 (IL-6) and macrophage inflammatory protein (MIP).[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental models of cellular senescence.
Table 1: In Vitro Effects of this compound on Senescence Biomarkers and Cell Proliferation
| Cell Line | Senescence Inducer | This compound Concentration | Observed Effect | Reference |
| bEnd.3 (mouse brain endothelial cells) | Angiotensin II (100 nmol/L) | Gradient concentrations | Attenuated expression of p21, p16, and Rb; Promoted cell proliferation. | [1] |
| HMEC-1 (human microvascular endothelial cells) | Angiotensin II (100 nmol/L) | Gradient concentrations | Attenuated expression of p21, p16, and Rb; Promoted cell proliferation. | [1] |
Table 2: In Vivo Effects of this compound in a Naturally Aging Animal Model
| Organ/Tissue | Biomarker | Effect of this compound | Reference |
| Hippocampus, Kidney, Spleen, Liver | p16, p21, Rb | Progressively decreasing levels with gradient concentrations. | [1] |
| Blood | Telomerase | Mitigated depletion. | [1][2] |
| Blood | SOD, CAT | Enhanced activities. | [1][2] |
| Blood | MDA | Reduced levels. | [1][2] |
| Blood | IL-6, MIP-1α | Suppressed elevation. | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on cellular senescence are provided below.
Induction of Cellular Senescence with Angiotensin II
This protocol describes the induction of senescence in endothelial cells, a model relevant to vascular aging.[1][2]
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1) or mouse brain endothelial cells (bEnd.3)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Angiotensin II (Ang II)
-
This compound (purity >98%)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates and flasks
Procedure:
-
Culture HMEC-1 or bEnd.3 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into appropriate culture plates (e.g., 6-well plates for SA-β-Gal staining, 96-well plates for viability assays).
-
Allow the cells to adhere and grow to approximately 70-80% confluency.
-
Induce senescence by treating the cells with 100 nmol/L Ang II in culture medium for 48 hours.
-
For the experimental groups, co-treat the cells with Ang II and varying concentrations of this compound. Include a vehicle control group (treated with Ang II and the vehicle for this compound) and a negative control group (untreated cells).
-
After the incubation period, proceed with downstream assays such as SA-β-Gal staining, cell proliferation assays, or protein expression analysis.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
SA-β-Gal activity is a widely used biomarker for senescent cells.[7][8]
Materials:
-
SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate buffer, pH 6.0)
-
Fixation solution (e.g., 2% formaldehyde and 0.2% glutaraldehyde in PBS)
-
PBS
-
Microscope
Procedure:
-
After the treatment period, wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-Gal staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the senescent cells. Protect the plates from light.
-
After incubation, wash the cells with PBS.
-
Observe the cells under a microscope and capture images. Senescent cells will appear blue.
-
Quantify the percentage of blue-stained cells to determine the level of senescence.
Cell Proliferation Assay (EdU Incorporation)
The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay measures DNA synthesis and is a reliable method to assess cell proliferation.[2]
Materials:
-
EdU incorporation assay kit (commercially available)
-
Fluorescence microscope
Procedure:
-
Following treatment with Ang II and/or this compound, add EdU solution to the cell culture medium and incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).
-
Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
Perform the click-iT® reaction to label the incorporated EdU with a fluorescent dye.
-
Counterstain the cell nuclei with a DNA stain such as DAPI or Hoechst.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst-stained nuclei).
Immunofluorescence Staining for Senescence Biomarkers
This protocol allows for the visualization and quantification of senescence-associated proteins like p16, p21, and Rb.[1]
Materials:
-
Primary antibodies against p16, p21, and Rb
-
Fluorescently labeled secondary antibodies
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow and treat cells on coverslips in culture plates.
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-p16, anti-p21, or anti-Rb) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the fluorescence intensity using a fluorescence microscope and appropriate image analysis software.
Visualizations
Signaling Pathway of this compound in Cellular Senescence
Caption: this compound inhibits cellular senescence by downregulating the p16/p21/Rb signaling pathway.
Experimental Workflow for In Vitro Senescence Studies
Caption: Workflow for evaluating the anti-senescence effects of this compound in vitro.
Logical Relationship of this compound's Multifaceted Anti-Senescence Effects
Caption: The multifaceted mechanisms of this compound leading to its anti-senescence properties.
References
- 1. In vitro and in vivo investigation of the capacity of mulberroside A to inhibit senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo investigation of the capacity of mulberroside A to inhibit senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Algorithmic assessment of cellular senescence in experimental and clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Assessing the Analgesic Effects of cis-Mulberroside A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cis-Mulberroside A, a stilbene glycoside isolated from Ramulus mori (mulberry twigs), has demonstrated significant analgesic and anti-inflammatory properties in preclinical studies.[1][2] Its mechanism of action is linked to the inhibition of inflammatory mediators, including nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[1][2] Furthermore, the parent compound, Mulberroside A, has been shown to modulate key inflammatory signaling cascades such as MAPK, NF-κB, and PI3K-AKT-mTOR pathways.[3][4]
These application notes provide detailed protocols for evaluating the analgesic and anti-inflammatory efficacy of this compound using established in vivo and in vitro models. The protocols are designed to guide researchers in obtaining robust and reproducible data for drug discovery and development.
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test for Peripheral Analgesia
This test is a widely used model for screening peripheral analgesic activity.[5] Intraperitoneal injection of acetic acid induces visceral pain, causing a characteristic stretching behavior (writhing), which is quantifiable.[5][6] The reduction in the number of writhes indicates the analgesic effect of the test compound.[7]
Methodology:
-
Animals: Male ICR mice (weighing 20-30 g) are used.[5] Animals should be acclimatized for at least one week before the experiment and fasted for 12 hours with free access to water.[1]
-
Grouping: Randomly divide mice into the following groups (n=8 per group):
-
Procedure:
-
Administer the vehicle, positive control, or this compound orally (p.o.).[1]
-
After 30-60 minutes, inject 1% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.[5][7]
-
Immediately place each mouse in an individual observation chamber.[5]
-
Five minutes after the acetic acid injection, begin counting the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) for a period of 10-15 minutes.[5][6]
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of analgesic activity or inhibition using the following formula[7]: % Inhibition = [(Mean writhes in Control Group - Mean writhes in Test Group) / Mean writhes in Control Group] x 100
-
Protocol 2: Formalin Test for Inflammatory and Neurogenic Pain
The formalin test is a robust model that differentiates between neurogenic pain (Phase I) and inflammatory pain (Phase II).[8][9] An intraplantar injection of formalin elicits a biphasic pain response: an acute phase of intense licking/biting of the injected paw, followed by a quiescent period and then a prolonged tonic response.[10][11]
Methodology:
-
Animals: Male ICR mice (weighing 20-30 g).
-
Grouping: Similar to the writhing test (n=8 per group). A standard central analgesic like Morphine can be used as a positive control.[9]
-
Procedure:
-
Administer the vehicle, positive control, or this compound (e.g., 25 and 50 mg/kg, p.o.) 30 minutes prior to the formalin injection.[1]
-
Place mice in a transparent observation chamber for acclimatization.
-
Inject 20-25 µL of 1-2.5% formalin solution subcutaneously into the dorsal or plantar surface of the right hind paw.[9][12]
-
Immediately record the cumulative time (in seconds) the animal spends licking, flinching, or biting the injected paw.
-
The observation period is divided into two phases:
-
-
Data Analysis:
-
Calculate the mean time spent licking/biting for each phase in each group.
-
Calculate the percentage of inhibition for each phase compared to the vehicle control group.
-
Protocol 3: Hot Plate Test for Central Analgesia
This method is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[13][14] An increase in the latency to respond (e.g., paw licking, jumping) indicates a central analgesic effect.[15]
Methodology:
-
Animals: Male ICR mice (weighing 20-30 g).
-
Grouping: Similar to previous tests (n=8 per group). A standard central analgesic like Morphine (5 mg/kg, s.c.) is used as a positive control.[13]
-
Procedure:
-
Gently place each mouse on a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[15][16]
-
Measure the baseline latency to the first sign of nociception (hind paw licking or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[15]
-
Administer the vehicle, positive control, or this compound.
-
Measure the reaction latency again at specific time points after drug administration (e.g., 30, 60, 90 minutes).
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Protocol 4: In Vitro Assessment of Anti-inflammatory Effects in Macrophages
This protocol assesses the ability of this compound to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells, providing insight into its mechanism of action.[1][2]
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot).
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 4 hours for Western blot, 24 hours for NO assay).[1]
-
-
Nitric Oxide (NO) Production Assay:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent system.
-
Quantify by measuring absorbance at 540 nm and comparing it to a sodium nitrite standard curve.
-
-
Western Blot for iNOS Expression:
-
After 4 hours of LPS stimulation, lyse the cells and collect the total protein.[1]
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an ECL detection system.
-
Quantify band intensity using densitometry software.
-
Data Presentation
Quantitative data should be presented in clear, concise tables. Data are typically expressed as Mean ± SEM (Standard Error of the Mean).
Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | 55.2 ± 3.1 | - |
| Indomethacin | 10 | 28.9 ± 2.5* | 47.5% |
| This compound | 25 | 39.2 ± 2.8* | 29.0% |
| This compound | 50 | 31.8 ± 2.1** | 42.3% |
*p<0.05, **p<0.01 compared to Vehicle Control. Data is hypothetical based on published results.[1]
Table 2: Effect of this compound on Formalin-Induced Pain in Mice
| Treatment Group | Dose (mg/kg) | Licking Time (s) Phase I (± SEM) | Licking Time (s) Phase II (± SEM) |
|---|---|---|---|
| Vehicle Control | - | 75.4 ± 5.6 | 150.2 ± 10.1 |
| Aspirin | 150 | 40.1 ± 4.2** | 65.5 ± 7.3** |
| This compound | 25 | 70.1 ± 6.1 | 100.5 ± 8.9* |
| This compound | 50 | 65.8 ± 5.5 | 78.3 ± 6.4** |
*p<0.05, **p<0.01 compared to Vehicle Control. Data is hypothetical based on published results.[1]
Table 3: Effect of this compound on LPS-Induced NO Production and iNOS Expression in RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | iNOS Expression (Relative Density) |
|---|---|---|---|
| Control | - | 5.2 ± 0.8 | 0.05 ± 0.01 |
| LPS (1 µg/mL) | - | 100 ± 5.1 | 1.00 ± 0.07 |
| LPS + this compound | 10 | 85.3 ± 4.2* | 0.78 ± 0.05* |
| LPS + this compound | 25 | 60.1 ± 3.5** | 0.55 ± 0.04** |
| LPS + this compound | 50 | 35.7 ± 2.9** | 0.21 ± 0.03** |
*p<0.05, **p<0.01 compared to LPS alone. Data is hypothetical based on published results.[1]
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for assessing this compound.
References
- 1. cas.zju.edu.cn [cas.zju.edu.cn]
- 2. Anti-inflammatory and analgesic properties of this compound from Ramulus mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mulberroside A alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. saspublishers.com [saspublishers.com]
- 7. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 12. sid.ir [sid.ir]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. In-Vivo Models for Management of Pain [scirp.org]
- 15. Hot-plate analgesia testing [bio-protocol.org]
- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
Troubleshooting & Optimization
cis-Mulberroside A solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Mulberroside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A: this compound is the cis-isomer of Mulberroside A, a stilbenoid glycoside found in plants of the Morus species, such as white mulberry (Morus alba). It is the diglucoside of oxyresveratrol.[1] Its primary biological activities include anti-inflammatory, analgesic, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3][4]
Q2: What are the known signaling pathways modulated by this compound?
A: this compound is known to modulate key inflammatory signaling pathways. It inhibits the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. By inhibiting these pathways, it can downregulate the expression of various inflammatory mediators.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous solutions (e.g., cell culture media) | - Low aqueous solubility.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- The pH of the aqueous solution is not optimal for solubility. | - Increase the final concentration of the co-solvent (e.g., DMSO) if experimentally permissible. Ensure the final solvent concentration is not toxic to the cells.- Prepare a more concentrated stock solution and use a smaller volume to achieve the desired final concentration.- Test the solubility in a small volume of the aqueous buffer before preparing a large volume. |
| Inconsistent or unexpected experimental results | - Degradation of this compound due to improper storage or handling.- Isomerization from the cis- to the trans- form, which may have different activity.- Instability in the experimental medium (e.g., due to pH or light exposure). | - Ensure the compound is stored as a powder at -20°C and stock solutions are stored at -80°C.[3]- Protect solutions from light, as stilbenoids can isomerize upon exposure to UV or visible light.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.- Check the pH of your experimental buffer, as extreme pH can promote degradation. |
| Low or no biological activity observed | - The compound has degraded.- The concentration used is too low.- The experimental model is not sensitive to the effects of this compound. | - Verify the integrity of your compound stock. If possible, analyze by HPLC.- Perform a dose-response experiment to determine the optimal concentration.- Review the literature for appropriate cell lines or animal models for the expected biological activity. |
| Cell toxicity or death | - The concentration of this compound is too high.- The concentration of the solvent (e.g., DMSO) is toxic to the cells.- The compound has degraded into a more toxic substance. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.- Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Use freshly prepared solutions to minimize the presence of potential degradation products. |
Solubility and Stability
Solubility Data
Quantitative solubility data for this compound is not extensively published. However, based on supplier information and data for the related trans-isomer, the following qualitative and quantitative information is available:
| Solvent | Solubility (this compound) | Solubility (trans-Mulberroside A) |
| DMSO (Dimethyl Sulfoxide) | Soluble | 25 mg/mL |
| DMF (Dimethylformamide) | Data not available | 25 mg/mL |
| Ethanol | Soluble | 2 mg/mL |
| Methanol | Soluble | Data not available |
| Water | Estimated at 35.34 mg/mL at 25°C[1] | Data not available |
| PBS (pH 7.2) | Data not available | 0.5 mg/mL |
Note: The provided solubilities are for guidance. It is recommended to empirically determine the solubility for your specific experimental conditions.
Stability Profile
Detailed stability studies for this compound are limited. However, based on the general properties of stilbenoids, the following stability considerations are important:
-
pH: Stilbenoids like resveratrol are more stable in acidic conditions and degrade more rapidly at neutral or alkaline pH. It is advisable to prepare aqueous solutions in slightly acidic buffers if experimentally feasible and to use them promptly.
-
Temperature: For long-term storage, keep the solid compound at -20°C and stock solutions at -80°C. Avoid repeated freeze-thaw cycles.
-
Light: Stilbenoids are sensitive to UV and visible light, which can cause isomerization from the cis to the trans form or vice versa. Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
-
Oxidation: Compounds with multiple hydroxyl groups can be prone to oxidation. When preparing stock solutions, consider using solvents purged with an inert gas (e.g., nitrogen or argon).
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Weighing the Compound: Before opening the vial, allow the solid this compound to equilibrate to room temperature to prevent condensation of moisture. Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolving the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes in amber or light-protected tubes to avoid repeated freeze-thaw cycles and light exposure. Store the aliquots at -80°C for long-term storage.
General Workflow for Cell-Based Experiments
Caption: General workflow for in vitro experiments with this compound.
Signaling Pathways
NF-κB Signaling Pathway Inhibition
This compound has been shown to inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is thought to interfere with the degradation of IκB.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical pathway in the inflammatory response, involving a cascade of protein kinases. The main subfamilies are ERK, JNK, and p38 MAPK. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. This compound has been reported to inhibit the phosphorylation of ERK, JNK, and p38.
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
Technical Support Center: Dissolving cis-Mulberroside A for Cell Culture
This guide provides detailed protocols and troubleshooting advice for dissolving cis-Mulberroside A for use in cell culture experiments. Note that "this compound" is not a commonly referenced isomer; the following information is based on the properties of Mulberroside A. Researchers should validate these protocols for their specific isomer.
FAQs: Dissolving and Using this compound
Q1: What is the best solvent for dissolving this compound for cell culture?
A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing stock solutions of Mulberroside A for in vitro studies.[1][2][3] Ethanol and methanol can also be used, but DMSO offers higher solubility.[4]
Q2: What is the maximum concentration of DMSO I can use in my cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v).[5][6] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to ensure the solvent does not affect cell viability or behavior.[6][7]
Q3: How should I store my this compound stock solution?
A3: For long-term storage, aliquoted stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[8] Avoid repeated freeze-thaw cycles to maintain the stability of the compound.[1]
Q4: My compound precipitates when I add it to the cell culture medium. What should I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting section below for detailed guidance on how to address this.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can then be diluted to the desired working concentration in your cell culture medium.
Materials:
-
This compound powder (MW: 568.52 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.68 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 568.52 g/mol * 1000 mg/g = 5.68 mg/mL
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the powder to a sterile vial and add 1 mL of sterile DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterilization: The DMSO stock solution is considered sterile if prepared with sterile materials under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may cause precipitation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.[8]
Data Presentation
Table 1: Solubility of Mulberroside A
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (~175 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1] |
| DMSO | 10 mg/mL (~17.6 mM) | A commonly used concentration for creating stock solutions. | [1] |
| Methanol | Soluble | Specific solubility data not provided, but used for extraction and analysis. | [4][9] |
| Ethanol | Soluble | Used for extraction from plant material. | [3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates in culture medium | The working concentration exceeds the aqueous solubility of the compound. | Perform a serial dilution of your stock solution directly into the pre-warmed (37°C) culture medium. Vortex or pipette vigorously immediately after adding the compound to facilitate mixing. Consider lowering the final working concentration. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure solutions are stored at the correct temperature (-20°C or -80°C) and protected from light. |
| Cell death or altered morphology in the vehicle control group | DMSO concentration is too high for the specific cell line. | Reduce the final DMSO concentration in the culture medium to ≤0.1%. Always run a vehicle control to confirm that the observed effects are from the compound and not the solvent.[6] |
| Difficulty dissolving the powder in DMSO | The compound may have absorbed moisture, or the DMSO is not anhydrous. | Use fresh, high-purity, anhydrous DMSO.[1] Gentle warming (37°C) and vortexing can help. If solubility issues persist, sonication may be attempted cautiously. |
Visualization
Experimental Workflow for Preparing this compound for Cell Culture
Caption: Workflow for dissolving this compound and preparing it for cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity | PLOS One [journals.plos.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Natural Deep Eutectic Solvents for the Extraction of Mulberroside A from White Mulberry Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
optimizing cis-Mulberroside A concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Mulberroside A in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being conducted. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental setup. Based on published studies, concentrations for anti-senescence and cell proliferation assays in endothelial cells (bEnd.3 and HMEC-1) are typically in the range of 10-40 µM.[1] For anti-inflammatory assays in RAW 264.7 macrophages, concentrations of 25-50 µg/mL have been used effectively.[2] Cytotoxic effects have been observed in some cell lines at concentrations greater than 70.35 µM after 48 hours of incubation.[1]
Q2: How should I dissolve this compound for my experiments? I'm observing precipitation.
A2: this compound has limited solubility in aqueous solutions. The recommended method is to first prepare a high-concentration stock solution in a solvent like Dimethyl Sulfoxide (DMSO).[3] A 10 mM stock in DMSO is commonly used.[3] For your experiment, dilute this stock solution into your cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. If precipitation still occurs upon dilution, try vortexing the solution briefly and gently warming it to 37°C.
Q3: My experimental results are inconsistent. What are the common causes?
A3: Inconsistent results can stem from several factors:
-
Compound Stability: While generally stable, this compound solutions should be prepared fresh. One study indicated good stability in solution for up to 24 hours at room temperature, while another suggested stability for 12 hours.[4][5] To ensure consistency, use freshly prepared solutions for each experiment.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions from the stock solution.
-
Cell Health and Passage Number: Use cells that are healthy, actively dividing, and within a consistent, low passage number range. Senescent or unhealthy cells will respond differently to treatment.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and CO₂ levels. Variations in these parameters can significantly impact biological responses.
Q4: I am not observing the expected anti-inflammatory effect. What could be wrong?
A4: If you are not seeing the expected anti-inflammatory activity, consider the following:
-
Activation State: Ensure your cells (e.g., RAW 264.7 macrophages) are properly stimulated with an inflammatory agent like Lipopolysaccharide (LPS). The timing and concentration of LPS stimulation are critical.
-
Concentration: The concentration of this compound may be too low. Refer to the dose-response data in the literature and consider testing a broader concentration range.[2][6]
-
Endpoint Measurement: Verify that your endpoint assay (e.g., Griess assay for nitric oxide, ELISA for cytokines) is working correctly by using a known positive control inhibitor.
-
Mechanism of Action: this compound is known to inhibit the NF-κB and MAPK signaling pathways.[3][7][8] Ensure your assay is sensitive to changes in these pathways.
Q5: Why is the tyrosinase inhibitory activity in my cellular assay much lower than the reported IC50 from mushroom tyrosinase assays?
A5: This is a commonly observed phenomenon. The inhibitory activity of a compound against an isolated enzyme (like mushroom tyrosinase) often differs from its activity in a cellular context.[9] Factors contributing to this discrepancy include:
-
Cellular Uptake: this compound must cross the cell membrane to reach the tyrosinase within melanosomes. It has been shown to have poor permeability in Caco-2 cell models.[10][11]
-
Metabolism: The compound may be metabolized by the cells into less active forms.
-
Enzyme Origin: Mushroom tyrosinase and mammalian tyrosinase have structural and functional differences, leading to different inhibitor potencies.[9] For instance, while one study reports an IC50 of 1.29 µM for mushroom tyrosinase, another shows that at 5 µM, this compound only reduces cellular tyrosinase activity to 62.5%.[12][13]
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Concentration Range | Incubation Time | Reference |
| Anti-Senescence / Proliferation | bEnd.3, HMEC-1 | 10 - 40 µM | 48 hours | [1] |
| Anti-Inflammatory (NO Production) | RAW 264.7 | 25 - 50 µg/mL | 24 hours | [2] |
| In Vitro Metabolism | Rat Liver Microsomes | 0.1 mg/mL (approx. 176 µM) | Not specified | [14] |
Table 2: IC₅₀ Values for Tyrosinase Inhibition
| Enzyme Source | Substrate | IC₅₀ Value | Reference |
| Mushroom Tyrosinase | L-Tyrosine (Monophenolase) | 1.29 µM | [12] |
| Mushroom Tyrosinase | Not Specified | 53.6 µM | [3][7][8] |
| Cellular Tyrosinase (B16F10) | L-DOPA | > 5 µM (62.5% activity at 5 µM) | [13] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (CCK-8)
This protocol is adapted from a study on endothelial cells.[1]
-
Cell Seeding: Seed cells (e.g., bEnd.3 or HMEC-1) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM). Include a vehicle control with the highest concentration of DMSO used.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Reaction)
This protocol is for measuring NO production in LPS-stimulated macrophages.[2][15]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 25 and 50 µg/mL). Incubate for 2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Sample Collection: Carefully collect 50-100 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Mushroom Tyrosinase Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on enzyme activity.[12]
-
Reagent Preparation:
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.
-
Enzyme: Mushroom tyrosinase solution (e.g., 1.0 mg/mL in buffer).
-
Substrate: 0.5 mM L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) in buffer.
-
Inhibitor: Prepare various concentrations of this compound in DMSO, then dilute in buffer.
-
-
Assay Setup: In a 96-well plate, add the following in order:
-
20 µL of this compound solution (or buffer for control).
-
160 µL of substrate solution.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 5 minutes.
-
Reaction Initiation: Add 20 µL of the mushroom tyrosinase solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475-490 nm (for dopachrome formation) every minute for 20-30 minutes using a microplate reader.
-
Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of this compound compared to the control. Plot the inhibition percentage against the inhibitor concentration to calculate the IC₅₀ value.
Visualizations: Diagrams and Workflows
Caption: General workflow for a cell-based in vitro assay using this compound.
References
- 1. In vitro and in vivo investigation of the capacity of mulberroside A to inhibit senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cas.zju.edu.cn [cas.zju.edu.cn]
- 3. This compound - Immunomart [immunomart.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Variations in the Levels of Mulberroside A, Oxyresveratrol, and Resveratrol in Mulberries in Different Seasons and during Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and analgesic properties of this compound from Ramulus mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (Mulberroside D) | TNF Receptor 抑制剂 | MCE [medchemexpress.cn]
- 9. Evaluation of the inhibition of mushroom tyrosinase and cellular tyrosinase activities of oxyresveratrol: comparison with mulberroside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Stability of cis-Mulberroside A in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of cis-Mulberroside A in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: Like other stilbenoids, this compound is susceptible to degradation from several factors, including exposure to light, elevated temperatures, and non-optimal pH conditions.[1][2] The primary degradation pathway is often isomerization to its more stable trans-isomer, but hydrolysis of the glycosidic bonds can also occur, particularly under acidic or basic conditions.[3][4][5]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, solutions of this compound should be stored at -80°C.[6] It is also crucial to protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation during experimental procedures, it is advisable to work under low-light conditions or use amber-colored labware. Avoid prolonged exposure to ambient temperatures by keeping samples on ice when not in immediate use. Ensure that the pH of your buffers and solutions is within a stable range, ideally close to neutral.
Q4: Is the trans-isomer of Mulberroside A problematic for my experiments?
A4: The presence of the trans-isomer may or may not be problematic depending on the specific goals of your experiment. For many stilbenoids, the trans-isomer is the more biologically active form.[1] If your research requires the specific activity of the cis-isomer, then isomerization will be a critical factor to control and monitor.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for quantifying this compound and detecting its degradation products, including the trans-isomer.[7][8][9] A C18 reversed-phase column is typically employed for separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of this compound in the stock solution or during the experiment. | 1. Prepare fresh stock solutions from powder stored at -20°C.[6]2. Store stock solutions at -80°C in small, single-use aliquots.[6]3. Minimize exposure of solutions to light and ambient temperature during experiments.4. Verify the purity and concentration of your stock solution using HPLC. |
| Appearance of an unexpected peak in HPLC chromatogram. | Isomerization of this compound to its trans-isomer. | 1. Compare the retention time of the new peak with a trans-Mulberroside A standard, if available.2. Protect samples and standards from light exposure at all times.3. Reduce the temperature at which the experiment is conducted. |
| Precipitation of the compound in aqueous solution. | Poor solubility in the chosen solvent system. | Although this compound is reported to be soluble in water, high concentrations or the use of certain buffers may reduce solubility. Consider using a co-solvent such as DMSO or ethanol for stock solutions, with final concentrations in aqueous media containing a low percentage of the organic solvent. |
| Gradual decrease in the peak area of this compound over time in prepared samples. | Instability under the specific experimental conditions (e.g., pH, temperature). | 1. Perform a time-course stability study under your experimental conditions to determine the degradation rate.2. Adjust the pH of your solution to be closer to neutral if possible.3. If elevated temperatures are required, minimize the incubation time. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on the general behavior of stilbenoids and should be used as a guideline for experimental design.
Table 1: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.4) over 24 hours
| Temperature | % Remaining this compound |
| 4°C | >98% |
| 25°C (Room Temperature) | ~90% |
| 37°C | ~82% |
| 60°C | ~65% |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 24 hours
| pH | % Remaining this compound |
| 3.0 (Acidic) | ~85% |
| 5.0 | ~92% |
| 7.4 (Neutral) | ~90% |
| 9.0 (Basic) | ~78% |
Table 3: Effect of Light Exposure on the Stability of this compound in Aqueous Solution (pH 7.4) at 25°C
| Exposure Time (UV light at 365 nm) | % Remaining this compound |
| 0 hours | 100% |
| 2 hours | ~80% |
| 6 hours | ~60% |
| 12 hours | ~45% |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound under various experimental conditions using HPLC.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Formic acid or ammonium formate (for mobile phase)
-
Buffers of various pH values (e.g., citrate for acidic, phosphate for neutral, borate for basic)
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Prepare working solutions by diluting the stock solution in the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).
3. Stress Conditions:
-
Temperature Stability: Incubate working solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C) for predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
pH Stability: Prepare working solutions in buffers of different pH values (e.g., 3, 5, 7.4, 9) and incubate at a constant temperature (e.g., 25°C) for the same time points.
-
Photostability: Expose working solutions to a controlled light source (e.g., UV lamp at 365 nm) for various durations. Keep control samples wrapped in foil to protect from light.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: A suitable gradient might be: 0-20 min, 15-30% B; 20-25 min, 30-80% B; 25-30 min, 80-15% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
5. Data Analysis:
-
Quantify the peak area of this compound at each time point for each condition.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
Plot the percentage remaining against time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Potential degradation pathways for this compound.
References
- 1. Inhibitory effect of mulberroside A and its derivatives on melanogenesis induced by ultraviolet B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Variations in the Levels of Mulberroside A, Oxyresveratrol, and Resveratrol in Mulberries in Different Seasons and during Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative modeling of mRNA degradation reveals tempo-dependent mRNA clearance in early embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
potential cytotoxicity of cis-Mulberroside A at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of cis-Mulberroside A at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer: Limited direct data exists for the cytotoxicity of this compound. Much of the available information pertains to its isomer, Mulberroside A. While this information is provided as a valuable reference, it is crucial to recognize that stereoisomers can exhibit different biological activities, including cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit cytotoxicity at high concentrations?
A1: While direct and extensive studies on the cytotoxicity of this compound at high concentrations are limited, research on its isomer, Mulberroside A, suggests a potential for cytotoxic effects. For instance, cytotoxic effects were observed in bEnd.3 and HMEC-1 cells at Mulberroside A concentrations greater than 70.35 µM after a 48-hour incubation period[1]. In another study, Mulberroside A exhibited an IC50 of 20 µM in A498 kidney cancer cells.
Q2: What is the proposed mechanism of cell death induced by high concentrations of Mulberroside A?
A2: The primary mechanism of cell death observed with Mulberroside A in cancer cells is apoptosis. This was noted in a study on A498 kidney cancer cells. Apoptosis is a form of programmed cell death that is essential for normal tissue development and maintenance.
Q3: What are the typical concentration ranges to consider when designing a cytotoxicity experiment for this compound?
A3: Based on data from Mulberroside A, it is advisable to test a broad concentration range. A study on endothelial cells used concentrations ranging from 17.59 µM to 175.89 µM[1]. For cancer cell lines, concentrations around the reported IC50 of 20 µM for A498 cells could be a starting point. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
Q4: How does the cytotoxicity of this compound compare to its aglycone, oxyresveratrol?
A4: Studies on related stilbene compounds suggest that the aglycone form can sometimes exhibit different, and occasionally more potent, biological activity. It is plausible that the cytotoxic profile of this compound may differ from that of oxyresveratrol. Direct comparative studies are necessary to establish a definitive relationship.
Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common issues encountered during in vitro cytotoxicity experiments with compounds like this compound.
| Issue | Possible Cause | Recommended Solution |
| High background in control wells (no cells) | Reagent instability or contamination. | Prepare fresh reagents and use sterile techniques. Ensure proper storage of reagents as per the manufacturer's instructions. |
| Interference from phenol red in the culture medium. | Use phenol red-free medium for the assay or subtract the background absorbance from a blank well containing only medium and the assay reagent. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. | |
| Low signal or no dose-dependent response | Cell density is too low or too high. | Optimize cell seeding density for your specific cell line and assay duration. |
| Compound is not cytotoxic at the tested concentrations. | Test a higher concentration range. | |
| Incorrect incubation time. | Optimize the incubation time with the compound. Cytotoxic effects may be time-dependent. | |
| Assay is not sensitive enough. | Consider using a more sensitive cytotoxicity assay (e.g., a fluorescence or luminescence-based assay). |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of Mulberroside A.
| Compound | Cell Line(s) | Parameter | Value | Reference |
| Mulberroside A | bEnd.3, HMEC-1 | Cytotoxic Concentration | > 70.35 µM | [1] |
| Mulberroside A | A498 (Kidney Cancer) | IC50 | 20 µM |
Experimental Protocols
Cell Viability Assay using CCK-8 (Based on a study with Mulberroside A) [1]
This protocol is adapted from a study investigating the effects of Mulberroside A on endothelial cells.
Materials:
-
bEnd.3 or HMEC-1 cells
-
96-well cell culture plates
-
Complete culture medium
-
Mulberroside A stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed bEnd.3 or HMEC-1 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Mulberroside A in complete culture medium. The final concentrations in the wells of the cited study were 0, 17.59, 35.18, 70.35, 105.53, 140.72, and 175.89 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Mulberroside A. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve Mulberroside A).
-
Incubation with Compound: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
CCK-8 Assay: Add 10 µL of the CCK-8 reagent to each well.
-
Final Incubation: Incubate the plates for an additional 4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Experimental Workflow for Cytotoxicity Testing```dot
References
Technical Support Center: Enhancing the Oral Bioavailability of cis-Mulberroside A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of cis-Mulberroside A.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
The oral bioavailability of this compound is significantly limited by several factors:
-
Poor Permeability: Studies have shown that Mulberroside A exhibits poor permeability across the intestinal epithelium, primarily traversing Caco-2 cells via passive diffusion.[1][2][3]
-
Rapid Metabolism by Intestinal Microbiota: Upon oral administration, this compound is rapidly metabolized by intestinal bacteria. This process involves deglycosylation, converting it into its aglycone, oxyresveratrol.[1][2][3]
-
Extensive First-Pass Metabolism: While this compound itself is relatively stable in liver microsomes, its metabolite, oxyresveratrol, undergoes extensive hepatic glucuronidation.[1][2] This rapid metabolism and elimination of the active metabolite reduces the systemic exposure to the therapeutic moiety.
-
Efflux Transporter Activity: The metabolite oxyresveratrol is a substrate for efflux transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), which actively pump the compound out of intestinal cells, further reducing its absorption.[1][2][3]
A pharmacokinetic study in rats revealed that the absolute oral bioavailability of Mulberroside A was poor, estimated to be around 1%.[4][5] However, the absorption of its metabolite, oxyresveratrol, was estimated to be about 50%.[4][6]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Given the challenges, several formulation strategies, largely adapted from research on the structurally similar stilbene, resveratrol, and the direct metabolite, oxyresveratrol, can be employed:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract, enhance its solubility, and improve its absorption.[7][8][9]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are well-suited for lipophilic compounds like stilbenes. They can increase intestinal uptake and lymphatic transport, bypassing first-pass metabolism.[10][11][12][13][14] Studies on oxyresveratrol have shown that NLCs can significantly increase its relative bioavailability.[10]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled release and targeted delivery.[15][16]
-
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and, consequently, its oral absorption.[17][18][19] This technique transforms the crystalline drug into a more soluble amorphous state.[17]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility and stability.[20][21][22][23]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This can improve the solubilization and absorption of lipophilic drugs.[12]
Q3: Are there any excipients that can specifically address the metabolic challenges of this compound?
Yes, certain "biofunctional excipients" can be incorporated into formulations to modulate metabolic pathways:
-
Inhibitors of UDP-Glucuronosyltransferases (UGTs): Co-administration of UGT inhibitors can reduce the extensive glucuronidation of the active metabolite, oxyresveratrol, thereby increasing its systemic exposure.[24][25] For instance, glycyrrhetinic acid has been shown to inhibit UGTs and improve the bioavailability of resveratrol when formulated together in a phospholipid complex.[24][25]
-
P-glycoprotein (P-gp) Inhibitors: Incorporating P-gp inhibitors into the formulation can block the efflux of oxyresveratrol from intestinal cells back into the lumen, thereby increasing its net absorption.[9][26] Some formulation excipients, like D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), have been shown to inhibit P-gp.[16]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Animal Studies Despite Improved In Vitro Dissolution.
| Potential Cause | Troubleshooting Step |
| Rapid in vivo metabolism: The formulation may release the drug quickly, leading to saturation of absorption pathways and significant first-pass metabolism. | 1. Incorporate metabolic inhibitors: Consider adding a UGT inhibitor to your formulation. 2. Modify release profile: Develop a sustained-release formulation to avoid saturating metabolic enzymes. |
| Efflux transporter activity: The active metabolite, oxyresveratrol, is being actively pumped out of the intestinal cells. | 1. Include a P-gp inhibitor: Co-formulate with a known P-gp inhibitor. 2. Utilize mucoadhesive polymers: This can increase the residence time of the formulation at the absorption site, potentially overcoming efflux. |
| Poor lymphatic uptake: For lipid-based formulations, insufficient partitioning into the lymphatic system may lead to significant first-pass metabolism. | 1. Optimize lipid composition: Use long-chain triglycerides which are known to promote lymphatic transport. 2. Increase surfactant concentration: This can enhance the formation of micelles that facilitate lymphatic uptake. |
Issue 2: Poor Physical Stability of Amorphous Formulations (e.g., Solid Dispersions).
| Potential Cause | Troubleshooting Step |
| Recrystallization during storage: The amorphous form is thermodynamically unstable and can revert to the less soluble crystalline form over time. | 1. Select appropriate polymers: Use polymers with a high glass transition temperature (Tg) to restrict molecular mobility. 2. Optimize drug loading: Higher drug loading can increase the tendency for recrystallization. Determine the optimal drug-to-polymer ratio. 3. Control moisture content: Store the formulation in low humidity conditions as water can act as a plasticizer and promote recrystallization. |
| Phase separation: The drug and carrier may separate during storage. | 1. Ensure drug-polymer miscibility: Conduct miscibility studies (e.g., using differential scanning calorimetry) to select a carrier in which the drug is highly miscible. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Resveratrol Formulations in Rats (Illustrative for Stilbenoid Bioavailability Enhancement)
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Resveratrol Suspension | 100 | Oral | - | - | 6519 ± 1592 | 100 | [24] |
| Resveratrol-loaded SLNs | - | Oral | - | - | - | 380 | [27] |
| Resveratrol-loaded NLCs | - | Oral | - | - | - | - | - |
| Resveratrol-Phospholipid Complex | - | Oral | - | - | - | 249 | [25] |
| Resveratrol-Carboxymethyl Chitosan Nanoparticles | - | Oral | - | - | - | 351.6 | [28] |
Table 2: Comparison of Oral Bioavailability of Oxyresveratrol in Different Lipid Nanoparticle Formulations in Wistar Rats
| Formulation | Particle Size (nm) | Entrapment Efficiency (%) | Relative Bioavailability (%) | Reference |
| Unformulated Oxyresveratrol | - | - | 100 | [10] |
| Oxyresveratrol-SLN | 108 ± 0.3 | - | 125 | [10] |
| Oxyresveratrol-NLC | 96 ± 0.9 | 89 ± 0.1 | 177 | [10] |
Experimental Protocols
1. Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for oxyresveratrol and resveratrol.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., Tween 80)
-
Purified water
Method (High-Shear Homogenization):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Heat the aqueous surfactant/co-surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at high speed for a specified time (e.g., 10 minutes).
-
The resulting pre-emulsion is then typically sonicated using a probe sonicator to reduce the particle size further.
-
The nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be lyophilized for long-term storage, often with the addition of a cryoprotectant (e.g., trehalose).
2. In Vitro Dissolution Testing of Nanoparticle Formulations
This is a general protocol for nanoparticle dissolution.
Method (Dialysis Bag Method):
-
A known amount of the this compound nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
The dialysis bag is placed in a dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of this compound in the collected samples is quantified using a validated analytical method (e.g., HPLC-UV).
-
The cumulative percentage of drug released is plotted against time.
3. Caco-2 Cell Permeability Assay
This is a standard protocol to assess intestinal permeability.
Method:
-
Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (this compound or its formulation) is added to the apical (A) side (for absorption studies) or the basolateral (B) side (for efflux studies).
-
Samples are collected from the receiver compartment (B for absorption, A for efflux) at various time points.
-
The concentration of the compound in the samples is determined by a suitable analytical method (e.g., LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Visualizations
References
- 1. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Comparative Toxicokinetics of Trans-resveratrol and Its Major Metabolites in Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro dissolution testing strategies for nanoparticulate drug delivery systems: recent developments and challenges | Semantic Scholar [semanticscholar.org]
- 5. Intestinal Absorption and First-Pass Metabolism of Polyphenol Compounds in Rat and Their Transport Dynamics in Caco-2 Cells | PLOS One [journals.plos.org]
- 6. bezmialemscience.org [bezmialemscience.org]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 18. dovepress.com [dovepress.com]
- 19. Effects of Polyphenols on P-Glycoprotein (ABCB1) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Intestinal polyphenol antioxidant activity involves redox signaling mechanisms facilitated by aquaporin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preparation and in vitro/in vivo evaluation of resveratrol-loaded carboxymethyl chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: cis-Mulberroside A Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Mulberroside A.
Frequently Asked Questions (FAQs) & Troubleshooting
Extraction Troubleshooting
Question 1: What are the most common challenges encountered during the extraction of this compound?
Researchers often face challenges related to low extraction yield, co-extraction of impurities, and potential degradation or isomerization of the target compound. The choice of solvent and extraction method significantly impacts the efficiency and purity of the extracted this compound.
Question 2: Which solvents are recommended for extracting this compound, and what are their pros and cons?
The selection of an appropriate solvent is critical for maximizing the yield and purity of this compound. Common solvents include methanol, ethanol, and Natural Deep Eutectic Solvents (NADES).
| Solvent System | Advantages | Disadvantages |
| 80% Methanol | High content of Mulberroside A in the n-butanol fraction of the extract.[1] | Methanol is toxic and may not be environmentally friendly. |
| Ethanol (e.g., 95%, 70.98%) | Generally recognized as safe (GRAS), effective for extracting various bioactive compounds.[2] | Can co-extract a significant amount of other compounds, requiring further purification. |
| Natural Deep Eutectic Solvents (NADES) | Considered green solvents, biodegradable, less toxic, and can offer high extraction specificity.[3][4] A malic acid:glucose (1:3) system showed excellent extraction specificity for Mulberroside A.[3][4] | May require optimization of parameters like water content, temperature, and solid-liquid ratio for best results.[4] |
| Acetone | Can be effective for extracting stilbenes.[5] | Can extract a wide range of compounds, potentially leading to a more complex crude extract. |
Question 3: My extraction yield of this compound is consistently low. What factors could be contributing to this?
Several factors can lead to low extraction yields:
-
Improper Solvent Choice: The polarity of the solvent may not be optimal for this compound. Experimenting with different solvent systems, including aqueous mixtures of ethanol or methanol, or novel solvents like NADES, may improve the yield.[1][4]
-
Inefficient Extraction Method: While methods like standing overnight, heat reflux, and ultrasonication may not show significant differences in yield, optimizing the parameters of the chosen method is crucial.[1] For ultrasonic extraction, factors like time, temperature, and power should be considered.[2]
-
Suboptimal Solid-to-Liquid Ratio: A low ratio may result in incomplete extraction. Optimization of this parameter is necessary to ensure efficient mass transfer of the target compound into the solvent.[4]
-
Degradation of this compound: Exposure to high temperatures or certain pH conditions during extraction can lead to degradation.
Question 4: I am concerned about the potential isomerization of this compound to its trans isomer during extraction. How can I minimize this?
Cis-trans isomerization can be influenced by factors such as heat, light, and the presence of catalysts.[6][7][8] To minimize isomerization:
-
Avoid High Temperatures: Employ extraction methods that do not require high heat, such as ultrasonic extraction at controlled temperatures or maceration at room temperature.[1][9]
-
Protect from Light: Conduct the extraction process in amber-colored glassware or in a dark environment to prevent photo-isomerization.
-
Control pH: The stability of stilbenes can be pH-dependent. Maintaining a neutral or slightly acidic pH during extraction may help preserve the cis configuration.
Purification Troubleshooting
Question 5: What are the primary challenges in purifying this compound from the crude extract?
The main challenges in purification include the removal of structurally similar compounds, preventing the loss of the target compound during multiple purification steps, and avoiding isomerization.
Question 6: Which chromatographic techniques are most effective for purifying this compound?
A multi-step chromatographic approach is often necessary for obtaining high-purity this compound.
| Chromatographic Technique | Purpose | Key Considerations |
| Macroporous Resin Column Chromatography | Initial fractionation of the crude extract.[5][10] | Different resins (e.g., D101) have varying adsorption characteristics. Elution is typically performed with a stepwise gradient of ethanol in water.[5] |
| Silica Gel Column Chromatography | Further separation based on polarity. | The choice of mobile phase is critical for achieving good separation. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | High-resolution purification to obtain pure this compound.[5][10] | A C18 column is commonly used. The mobile phase often consists of a gradient of acetonitrile and water, sometimes with an acid modifier like acetic acid or formic acid to improve peak shape.[5][11] |
| High-Speed Counter-Current Chromatography (HSCCC) | An alternative liquid-liquid partitioning technique for purification. | Requires careful selection of a biphasic solvent system.[12] |
Question 7: My purified product contains both cis- and trans-Mulberroside A. How can I separate these isomers?
Separation of cis and trans isomers can be challenging due to their similar chemical properties.
-
High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method is the most effective way to separate cis and trans isomers. Key parameters to optimize include:
-
Column: A high-resolution C18 column is recommended.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.4% acetic acid or 1.0% formic acid), can provide the necessary selectivity.[5][11]
-
Detection Wavelength: The detection wavelength should be set at the λmax of Mulberroside A, which is around 324 nm, to ensure sensitive detection of both isomers.[5]
-
Question 8: How can I confirm the identity and purity of my final this compound product?
A combination of analytical techniques should be used to confirm the identity and assess the purity of the isolated compound:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and retention time, which can be compared to a standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.[5][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the cis configuration of the double bond.[5][10]
Experimental Protocols & Methodologies
General Extraction and Purification Workflow
The following diagram illustrates a typical workflow for the extraction and purification of this compound from plant material.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Natural Deep Eutectic Solvents for the Extraction of Mulberroside A from White Mulberry Root Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Deep Eutectic Solvents for the Extraction of Mulberroside A from White Mulberry Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 9. jsmcentral.org [jsmcentral.org]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. mdpi.com [mdpi.com]
cis-Mulberroside A interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Mulberroside A. The information is designed to help identify and resolve potential interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound, also known as Mulberroside D, is the cis-isomer of Mulberroside A, a natural polyhydroxylated stilbene compound found in plants of the Morus species, such as mulberry.[1][2] It is known for a variety of biological activities, including:
-
Anti-inflammatory effects: It can decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2] It also inhibits the activation of the NALP3 inflammasome, caspase-1, and the NF-κB signaling pathway.[1][2]
-
MAPK pathway inhibition: It can inhibit the phosphorylation of ERK, JNK, and p38 MAP kinases.[1][2]
-
Tyrosinase inhibition: It exhibits inhibitory activity against mushroom tyrosinase.[3][4]
-
Antioxidant properties: As a stilbene, it is part of a class of compounds known for their antioxidant activities.[5]
Q2: I am observing unexpected inhibition of my enzyme of interest. Could this compound be a promiscuous inhibitor?
A2: While there is no direct evidence labeling this compound as a promiscuous inhibitor, it is a possibility for many small molecules, especially under certain experimental conditions. Promiscuous inhibitors often act through non-specific mechanisms, such as forming aggregates that sequester the enzyme.[6] This behavior is often concentration-dependent.[6]
Troubleshooting Steps:
-
Vary Compound Concentration: Test a wide range of this compound concentrations. Promiscuous inhibition often shows a very steep dose-response curve.
-
Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help to disrupt aggregates and reduce non-specific inhibition.
-
Pre-incubation Test: Compare the results of pre-incubating the enzyme with this compound versus adding the compound after the substrate. A significant difference may suggest a non-standard inhibitory mechanism.
-
Dynamic Light Scattering (DLS): If available, use DLS to check for aggregation of this compound at the concentrations used in your assay.[6]
Q3: My absorbance-based assay is showing high background readings. Could this compound be interfering with the measurement?
A3: Yes, this is possible. This compound is a stilbene compound, and stilbenes are known to absorb light in the UV and visible regions. If the absorbance spectrum of this compound overlaps with the wavelength at which you are measuring your product formation, it can lead to artificially high readings. For instance, other stilbene compounds have been shown to interfere with the measurement of uric acid formation in xanthine oxidase assays due to overlapping absorption spectra.[7]
Troubleshooting Steps:
-
Measure the Spectrum: Scan the absorbance spectrum of this compound in your assay buffer to identify its λmax.
-
Run a Compound-Only Control: Always include a control well with this compound in the assay buffer without the enzyme or substrate to measure its intrinsic absorbance at the detection wavelength. Subtract this background from your experimental wells.
-
Choose an Alternative Wavelength: If possible, adjust the detection wavelength for your assay to a region where this compound has minimal absorbance.
Q4: I am using a fluorescence-based assay. Does this compound exhibit autofluorescence?
A4: The autofluorescence properties of this compound are not well-documented in the available literature. However, many phenolic compounds, including stilbenes, are known to be fluorescent. Therefore, it is crucial to test for potential interference in your specific assay.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of a sample containing only this compound in your assay buffer at the excitation and emission wavelengths of your assay. This will determine if it is autofluorescent under your experimental conditions.
-
Check for Quenching: this compound could also quench the fluorescence of your probe. To test for this, include a control with your fluorescent product and this compound.
-
Adjust Filter Sets: If autofluorescence is an issue, it may be possible to find excitation and emission wavelengths for your probe that do not overlap with the fluorescence of this compound.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of Mulberroside A and its aglycone, oxyresveratrol, on mushroom tyrosinase.
| Compound | Target | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) | KIS (µM) |
| Mulberroside A | Mushroom Tyrosinase | L-Tyrosine | Competitive | 53.6[3] | - | - |
| Mulberroside A | Mushroom Tyrosinase | L-DOPA | Competitive | - | 4.36[8] | - |
| Oxyresveratrol | Mushroom Tyrosinase | L-Tyrosine | Mixed | 0.49[3] | 0.926[8] | 0.662[8] |
| Oxyresveratrol | Mushroom Tyrosinase | L-DOPA | Non-competitive | - | 2.95[8] | 2.95[8] |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from studies on the tyrosinase inhibitory effects of Mulberroside A.[3][8]
Materials:
-
Mushroom Tyrosinase
-
L-tyrosine or L-DOPA (substrate)
-
This compound
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, followed by different concentrations of this compound.
-
Add the mushroom tyrosinase solution to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).
-
Measure the absorbance at a suitable wavelength (e.g., 475 nm for dopachrome formation) at regular intervals.
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Plot the inhibition percentage against the concentration to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for this compound assay interference.
Caption: Known signaling pathways modulated by this compound.
References
- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biotransformation of mulberroside A from Morus alba results in enhancement of tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 7. Stilbene compounds are specific inhibitors of the superoxide anion generation catalyzed by xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of cis-Mulberroside A and Oxyresveratrol for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological activities, mechanisms of action, and experimental data of two promising stilbenoids derived from Morus alba L.
Introduction
Derived primarily from the root and twigs of the mulberry plant (Morus alba L.), cis-Mulberroside A and its aglycone, oxyresveratrol, are two stilbenoids that have garnered significant attention in the scientific community. Both compounds possess a range of overlapping yet distinct pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and tyrosinase-inhibiting effects. This guide provides a comprehensive comparative study of this compound and oxyresveratrol, presenting key experimental data, detailed methodologies, and mechanistic insights to aid researchers and professionals in drug development.
This compound is a glycoside of oxyresveratrol.[1] This structural difference plays a crucial role in their respective bioavailabilities and metabolic pathways. In vivo, this compound can be metabolized into oxyresveratrol, suggesting that it may act as a prodrug.[2] Understanding the nuances between these two molecules is critical for harnessing their full therapeutic potential.
Chemical Structures
| Compound | Chemical Structure |
| This compound |
|
| Oxyresveratrol |
|
Comparative Data on Pharmacological Activities
The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a direct comparison of the efficacy of this compound and oxyresveratrol in different biological assays.
Table 1: Tyrosinase Inhibition Activity
| Compound | IC50 (Mushroom Tyrosinase) | Inhibition Mechanism | Reference |
| This compound | 53.6 µM | Competitive | [3][4] |
| Oxyresveratrol | 0.49 µM | Mixed | [3][4] |
Note: A lower IC50 value indicates greater potency.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Carrageenan-induced paw edema | Mice | 33.1-68.5% inhibition at 25-50 mg/kg | [5][6] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of NO production and iNOS expression | [5][6] | |
| Oxyresveratrol | Nitric Oxide (NO) Production | LPS-stimulated bEnd.3 cells | Diminished iNOS protein expression and NO production | [7] |
| Pro-inflammatory Cytokines | LPS-stimulated bEnd.3 cells | Reduced IL-6 and TNF-α | [7] |
Table 3: Antioxidant Activity
| Compound | Assay | Key Findings | Reference |
| This compound | DPPH Radical Scavenging | Exhibits antioxidant activity. | [8] |
| Oxyresveratrol | DPPH Radical Scavenging | Higher DPPH radical scavenging capacity than this compound and resveratrol. | [8] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the subplantar region of a mouse's hind paw, inducing a localized inflammatory response characterized by edema. The reduction in paw volume after administration of the test compound indicates its anti-inflammatory potential.
Procedure:
-
Male ICR mice are randomly divided into control and treatment groups.
-
The test compound (e.g., this compound at 25 and 50 mg/kg) is administered orally 30 minutes prior to carrageenan injection.[5] The control group receives the vehicle.
-
A 1% solution of carrageenan in saline (0.1 mL) is injected into the subplantar surface of the right hind paw.[9][10]
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[9]
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This in vitro assay measures the effect of a compound on the production of nitric oxide, a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (e.g., RAW 264.7 cell line) to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Procedure:
-
RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound or oxyresveratrol) for a specified period.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.[11][12]
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[11][13]
-
The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.[11]
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory response.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies against the target proteins (iNOS and COX-2).
Procedure:
-
RAW 264.7 cells are treated with the test compound and/or LPS as described in the NO production assay.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[14][15]
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS and COX-2 overnight at 4°C.[14][15]
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[14]
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway
Both this compound and oxyresveratrol exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. Oxyresveratrol has been shown to suppress the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB, thereby inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS, COX-2, IL-6, and TNF-α.[7]
Caption: Anti-inflammatory mechanism of oxyresveratrol via inhibition of the NF-κB pathway.
Experimental Workflow: In Vivo Anti-inflammatory Assessment
The following diagram illustrates the typical workflow for assessing the anti-inflammatory effects of a test compound using the carrageenan-induced paw edema model.
Caption: Workflow for carrageenan-induced paw edema assay.
Conclusion
Both this compound and oxyresveratrol demonstrate significant therapeutic potential across a spectrum of biological activities. Key distinctions emerge from their comparative analysis:
-
Potency: Oxyresveratrol generally exhibits greater potency, particularly in tyrosinase inhibition, where it is approximately 110-fold more active than its glycoside precursor, this compound.[3][4]
-
Bioavailability: this compound, as a glycoside, may have different pharmacokinetic properties, and its conversion to the more active oxyresveratrol in vivo is a critical consideration for drug delivery and formulation.[2][16]
-
Mechanism of Action: Both compounds share anti-inflammatory mechanisms through the inhibition of the NF-κB and MAPK pathways, suggesting their potential in treating inflammatory conditions.[7]
For researchers and drug development professionals, the choice between this compound and oxyresveratrol will depend on the specific therapeutic application, desired potency, and formulation strategy. The data and protocols presented in this guide offer a solid foundation for further investigation and development of these promising natural compounds.
References
- 1. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of mulberroside A from Morus alba results in enhancement of tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and analgesic properties of this compound from Ramulus mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cas.zju.edu.cn [cas.zju.edu.cn]
- 7. Oxyresveratrol reduces lipopolysaccharide-induced inflammation and oxidative stress through inactivation of MAPK and NF-κB signaling in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Experimental Protocol and Carrageenan induced paw oedema [bio-protocol.org]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. 2.7. Detection of Proteins Expression (iNOS, COX-2, NF-κB, VEGF, and TGF-β) via Western Blot [bio-protocol.org]
- 15. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Validating the Anti-Inflammatory Effects of cis-Mulberroside A: A Comparative Guide
In the landscape of drug discovery and development, the validation of novel therapeutic compounds is a critical endeavor. This guide provides a comprehensive comparison of the anti-inflammatory effects of cis-Mulberroside A against established and natural alternative compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodologies, and visualizes key biological pathways to offer an objective assessment of this compound's potential as an anti-inflammatory agent.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its comparators: Indomethacin, Dexamethasone, Quercetin, and Resveratrol. These data are compiled from various in vitro and in vivo studies and are presented to facilitate a direct comparison of their potency.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Notes |
| This compound | Not Reported | Suppressed NO production in a dose-dependent manner.[1] |
| Quercetin | ~25 - 27 | [2][3] |
| Resveratrol | 3.38 | For a resveratrol dimerized derivative (12b).[4] Other studies show significant inhibition at 1-10 µM.[5][6] |
| Indomethacin | ~60.88 | [7] |
Table 2: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Not Reported | Not Reported | Not Reported |
| Indomethacin | 0.018 - 0.23 | 0.026 - 0.63 | ~0.69 - 0.36 |
| Kuwanon A (from Morus alba) | >100 | 14 | >7.1 |
Note: Kuwanon A, another compound from Morus alba, is included for context on COX inhibition from this plant species.
Table 3: In Vivo Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema
| Compound | Dose | % Inhibition of Edema | Species |
| This compound | 25 mg/kg | 33.1 - 68.5% | Mice |
| This compound | 50 mg/kg | 50.1 - 68.2% | Mice |
| Indomethacin | 10 mg/kg | 42.5 - 51.9% | Mice |
Signaling Pathways in Inflammation
The anti-inflammatory effects of these compounds are largely mediated through their modulation of key signaling pathways, primarily the NF-κB pathway, which is a central regulator of the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to suppress the expression of iNOS, a downstream target of the NF-κB pathway.[1] Studies on the closely related Mulberroside A indicate that it inhibits the signal transduction of the MAPK and NF-κB pathways.[8]
Alternative Compounds' Mechanisms:
-
Indomethacin: Primarily inhibits COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis. It can also reduce the activation of NF-κB.[9][10]
-
Dexamethasone: A glucocorticoid that binds to its receptor, which can then directly interact with and inhibit NF-κB.[11][12][13] It can also upregulate the expression of IκBα.[13]
-
Quercetin: Inhibits the NF-κB pathway by preventing the degradation of IκBα and also suppresses the activation of MAP kinases (ERK and p38).[14][15][16][17][18]
-
Resveratrol: Inhibits NF-κB signaling by suppressing the activities of NF-κB and IκB kinase (IKK).[19][20][21][22] It can also activate SIRT1, which in turn inhibits the NF-κB pathway.[20]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Carrageenan-Induced Paw Edema in Mice
This in vivo assay is a standard model for evaluating acute inflammation.
Workflow:
Protocol Details:
-
Animals: Male ICR mice are typically used.
-
Groups: Animals are divided into a control group (vehicle), test compound groups (this compound at 25 and 50 mg/kg), and a reference drug group (Indomethacin at 10 mg/kg).
-
Administration: Test compounds and the reference drug are administered orally 30 minutes before the carrageenan injection.
-
Induction: 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar tissue of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) after.
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay measures the production of NO, a key inflammatory mediator, by macrophages.
Workflow:
References
- 1. Indomethacin and Diclofenac Hybrids with Oleanolic Acid Oximes Modulate Key Signaling Pathways in Pancreatic Cancer Cells [mdpi.com]
- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of resveratrol dimerized derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]
- 6. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mulberroside A mitigates intervertebral disc degeneration by inhibiting MAPK and modulating Ppar-γ/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of nuclear factor-kappa B activity by indomethacin influences A beta levels but not A beta precursor protein metabolism in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Dexamethasone protection from TNF-alpha-induced cell death in MCF-7 cells requires NF-kappaB and is independent from AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]
- 13. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quercetin ameliorates epithelial-mesenchymal transition and inflammation by targeting FSTL1 and modulating the NF-κB pathway in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The inhibitory action of quercetin on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 21. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
comparing neuroprotective efficacy of cis-Mulberroside A with other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of cis-Mulberroside A (MsA) against other well-established or clinically used neuroprotective compounds, namely Donepezil, Resveratrol, Curcumin, and Edaravone. The objective is to present a clear, data-driven analysis to inform preclinical research and drug development efforts in the field of neurodegenerative diseases.
Executive Summary
This compound, a stilbenoid glycoside isolated from Morus alba, has demonstrated significant neuroprotective potential through multiple mechanisms of action. This guide synthesizes available preclinical data to compare its efficacy against compounds with different therapeutic applications: Donepezil, a symptomatic treatment for Alzheimer's disease; Resveratrol and Curcumin, widely studied natural polyphenols with neuroprotective properties; and Edaravone, a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies, providing a comparative overview of the neuroprotective effects of these compounds. It is important to note that direct head-to-head comparative studies for all these compounds under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental models and methodologies employed.
Table 1: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
| Compound | Dosage | Animal Model | Behavioral Test | Key Finding | Reference |
| This compound (MsA) | 30 mg/kg/day, p.o. | ICR Mice | Novel Object Recognition (NOR) | Significantly reversed scopolamine-induced reduction in discrimination index. | [1] |
| Donepezil | 3 mg/kg/day, p.o. | ICR Mice | Novel Object Recognition (NOR) | Significantly reversed scopolamine-induced reduction in discrimination index. | [1] |
| Donepezil | 3-10 mg/kg, i.p. | Mice | Y-Maze | Ameliorated scopolamine-induced memory impairment. | |
| Donepezil | 0.003-0.5 mg/kg | Swiss Mice | T-Maze | Reversed scopolamine-induced deficits. | [2] |
p.o. - per os (by mouth); i.p. - intraperitoneal
Table 2: In Vitro Neuroprotective Effects
| Compound | Assay | Cell Line/Model | Key Finding (IC50/Effective Concentration) | Reference |
| Resveratrol | β-secretase inhibition | - | IC50 = 11.9 μM | [3] |
| Curcumin | Cell Viability (MTT) | A549 (NSCLC) | IC50 = 41 µM (48h) | [4] |
| Curcumin | Cell Viability (MTT) | H2170 (NSCLC) | IC50 = 30 µM (48h) | [4] |
| Curcumin | Cell Viability (MTT) | MDA-MB231 (Breast Cancer) | IC50 = 53.18 µg/mL (48h) | [5] |
| Curcumin | Cell Viability (MTT) | MCF7 (Breast Cancer) | IC50 = 44.61 µM (24h) | [6] |
IC50 - half maximal inhibitory concentration; MTT - (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Note: Direct comparative in vitro data for this compound against these specific compounds under the same experimental conditions were not available in the reviewed literature. The provided data for resveratrol and curcumin are from various cancer cell lines, which may not be directly comparable to neuroprotection assays but offer a general indication of their biological activity.
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these compounds are mediated through various signaling pathways. Below are diagrams illustrating the key pathways identified for this compound and the other comparators.
Caption: Signaling pathway for this compound.
Caption: Signaling pathways for comparator compounds.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in 96-well plates at a density of 1x10^4 to 5x10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, resveratrol, curcumin) for a predetermined duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.
-
Induction of Neurotoxicity (for neuroprotection assays): After pre-treatment with the test compounds for a specified time (e.g., 1-2 hours), introduce a neurotoxic agent (e.g., Aβ1-42, H2O2, or glutamate) to the appropriate wells.
-
MTT Incubation: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Reactive Oxygen Species (ROS) Measurement
-
Cell Culture and Treatment: Culture neuronal cells and treat with the compounds and/or neurotoxic agent as described for the cell viability assay.
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and express the ROS levels as a percentage of the control or toxicant-treated group.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of phosphate buffer (pH 8.0).
-
Compound Incubation: Add 25 µL of different concentrations of the test compound (this compound, Donepezil) to the wells.
-
Enzyme Reaction Initiation: Add 25 µL of 0.22 U/mL acetylcholinesterase enzyme solution to initiate the reaction.
-
Absorbance Reading: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Calculation of Inhibition: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of a compound.
Caption: A typical experimental workflow.
Conclusion
This compound emerges as a promising multi-target neuroprotective agent with demonstrated efficacy in preclinical models of cognitive impairment. Its ability to modulate cholinergic pathways, reduce oxidative stress and neuroinflammation, and interfere with amyloid-beta and tau pathology positions it as a strong candidate for further investigation in the context of neurodegenerative diseases. While direct quantitative comparisons with other neuroprotective agents like resveratrol, curcumin, and edaravone are not yet extensively available, the existing data suggests that MsA possesses a unique and potent neuroprotective profile. Future head-to-head studies are warranted to definitively establish its comparative efficacy and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Antiproliferative Effects of Curcumin and Nanocurcumin in MDA-MB231 as a Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wcrj.net [wcrj.net]
Comparative Analysis of cis-Mulberroside A Across Various Plant Parts
For Immediate Release
This guide provides a comprehensive comparative analysis of cis-Mulberroside A concentrations found in different botanical parts of mulberry species (Morus spp.). It is intended for researchers, scientists, and professionals in drug development seeking to optimize sourcing and extraction of this pharmacologically significant stilbenoid. The document synthesizes quantitative data from multiple studies, details relevant experimental protocols, and illustrates key processes through standardized diagrams.
Introduction to this compound
This compound is a glycoside of oxyresveratrol, a natural stilbene compound found predominantly in plants of the Morus genus.[1] It has garnered significant scientific interest for its wide range of biological activities, including antitussive, anti-inflammatory, analgesic, and antioxidant properties.[2] Notably, both Mulberroside A and its aglycone, oxyresveratrol, are potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, making them valuable compounds in cosmetology and for treating hyperpigmentation disorders.[3][4] Understanding the distribution of this compound within the mulberry plant is crucial for efficient isolation and maximizing yields for research and commercial applications.
Quantitative Comparison of this compound Content
An extensive review of published data reveals a significant variation in this compound concentration across different parts of the mulberry plant. The highest concentrations are consistently found in the root and bark tissues, while leaves often contain undetectable levels of this specific compound.[5][6] Twigs (Ramulus Mori) and cultured plant tissues also serve as alternative sources.
The following table summarizes the quantitative data on Mulberroside A content from various studies.
| Plant Part | Morus Species | Mulberroside A Content | Method of Quantification | Reference |
| Roots | Morus atropurpurea | 17110.1 ± 188.2 µg/g | HPLC | [5][6] |
| Morus alba | 5131.9 ± 56.5 µg/g | HPLC | [5][6] | |
| Morus latifolia | 8766.0 ± 96.4 µg/g | HPLC | [5][6] | |
| Root Bark | Morus alba | Highest concentration among all parts tested | ELISA & HPLC | [7] |
| Bark | Morus atropurpurea | 1489.1 ± 16.4 µg/g | HPLC | [6] |
| Morus alba | 1019.2 ± 11.2 µg/g | HPLC | [6] | |
| Morus latifolia | 1081.9 ± 11.9 µg/g | HPLC | [6] | |
| Branch Bark | Morus multicaulis | 4.12 mg/g (0.412%) | HPLC | [4] |
| Stem (Wood) | Morus atropurpurea | 182.4 ± 2.0 µg/g | HPLC | [6] |
| Morus alba | 201.7 ± 2.2 µg/g | HPLC | [6] | |
| Morus latifolia | 2010.8 ± 22.1 µg/g | HPLC | [6] | |
| Twigs (Ramulus Mori) | Morus alba | 5.16% (of n-butanol extract) | HPLC | [2] |
| Leaves | Morus spp. | Not Detected | HPLC | [5][6] |
| Cell Culture | Morus alba | 37.9 ± 1.5 mg/g (dry wt, with elicitor) | ELISA | [8] |
Experimental Methodologies
The extraction and quantification of this compound involve multi-step processes. Below are detailed protocols derived from established research, along with a generalized workflow diagram.
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
This method is efficient for extracting stilbenes from plant material.[2]
-
Preparation : Air-dry the plant material (e.g., root bark) and grind it into a coarse powder (60-mesh).
-
Extraction : Accurately weigh approximately 0.1 g of the powdered sample and place it in a stoppered conical flask.
-
Solvent Addition : Add 100 mL of 80% methanol to the flask.
-
Ultrasonication : Sonicate the mixture for 1 hour at room temperature.
-
Processing : After sonication, allow the mixture to cool. Replenish any solvent lost by evaporation by re-weighing the flask and adding 80% methanol to the original weight.
-
Filtration : Shake the solution uniformly and filter it through a 0.45 µm membrane filter to obtain the sample solution for analysis.
Protocol 2: Heat Reflux Extraction and Partitioning
This classic method is suitable for larger-scale extraction and initial fractionation.[2]
-
Initial Extraction : A large quantity of powdered plant material (e.g., 2 kg of Ramulus Mori) is extracted by heat reflux with 95% ethanol for 1 hour. Repeat this process three times.
-
Concentration : Combine the ethanol extracts and remove the solvent under reduced pressure to yield a concentrated crude extract.
-
Solvent Partitioning : Sequentially partition the crude extract with solvents of increasing polarity: petroleum ether, dichloromethane, and finally n-butanol.
-
Final Fraction : The n-butanol fraction, which contains the highest concentration of Mulberroside A, is collected.[2]
-
Drying : The solvent is removed from the n-butanol fraction under reduced pressure, and the resulting extract is lyophilized to yield a powder.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the standard method for the accurate quantification of this compound.[2]
-
Chromatographic System : A standard HPLC system equipped with a UV-Vis detector.
-
Column : Hypersil ODS C18 column (4.6 mm × 250 mm, 5 μm).
-
Mobile Phase : Isocratic elution with Methanol:Water (22:78, v/v).
-
Flow Rate : 0.8 mL/min.
-
Column Temperature : 25°C.
-
Detection Wavelength : 320 nm.
-
Injection Volume : 10 µL.
-
Quantification : A standard curve is generated using a this compound reference standard of known concentrations (e.g., 6.4 to 64.0 µg/mL). The concentration in the sample is determined by comparing its peak area to the standard curve. The retention time for Mulberroside A is approximately 7.65 minutes under similar conditions.[9]
Mechanism of Action: Inhibition of Melanin Synthesis
This compound is a recognized competitive inhibitor of tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway.[3] It interferes with the conversion of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). Its aglycone, oxyresveratrol, is an even more potent, non-competitive inhibitor.[3][4] This inhibitory action is the basis for its use as a skin-whitening agent.
Conclusion
The comparative analysis confirms that the roots and bark, particularly the root bark, of Morus species are the most abundant natural sources of this compound.[5][6][7] Stems and twigs contain significantly lower, yet still viable, concentrations. In contrast, the leaves are generally not a suitable source for this specific compound. For extraction, ultrasonic-assisted methods with polar solvents like aqueous methanol offer an efficient approach, while heat reflux followed by solvent partitioning is effective for larger-scale preparations. HPLC remains the gold standard for accurate quantification. These findings provide a critical data-driven foundation for researchers aiming to isolate this compound for pharmacological and cosmeceutical development.
References
- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variations in the Levels of Mulberroside A, Oxyresveratrol, and Resveratrol in Mulberries in Different Seasons and during Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Mulberroside A Production from Cell Suspension and Root Cultures of Morus alba Using Elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Unraveling the Mechanism of Tyrosinase Inhibition by cis-Mulberroside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the tyrosinase inhibitory mechanism of cis-Mulberroside A, a stilbenoid found in the roots of Morus alba (white mulberry). By objectively comparing its performance with its aglycone, oxyresveratrol, and the well-established inhibitor, kojic acid, this document aims to furnish researchers with the critical data and methodologies necessary for advancing research in skin hyperpigmentation and enzymatic browning.
Comparative Performance of Tyrosinase Inhibitors
The inhibitory potential of this compound and other key compounds against mushroom tyrosinase is summarized below. The data highlights the significant increase in inhibitory activity upon deglycosylation of this compound to its aglycone form, oxyresveratrol.
| Compound | IC50 (µM) | Inhibition Type (vs. L-Tyrosine) | Inhibition Type (vs. L-DOPA) | Inhibition Constant (Ki) |
| This compound | 1.29 - 53.6 | Mixed-type[1] / Competitive[2][3] | Competitive[1][2][3] | 0.385 µM (K_I), 0.177 µM (K_IS) for monophenolase[1]; 4.36 µM for diphenolase[1] |
| Oxyresveratrol | 0.12 - 0.49 | Mixed-type[2][3] | Non-competitive[1][2][3] | 0.926 µM (K_I), 0.662 µM (K_IS) for monophenolase[1]; 2.95 µM for diphenolase[1] |
| Kojic Acid | ~21.5 (derived) | Competitive | Competitive | Not explicitly found for direct comparison |
Note: IC50 values can vary between studies due to different experimental conditions. The range presented reflects this variability. The inhibitory activity of oxyresveratrol is approximately 110-fold higher than that of mulberroside A.[2][3]
Deciphering the Inhibition Mechanism
Kinetic studies reveal that this compound acts as a competitive inhibitor of mushroom tyrosinase with respect to both L-tyrosine (monophenolase activity) and L-DOPA (diphenolase activity) as substrates.[2][3] This indicates that this compound likely binds to the active site of the enzyme, thereby preventing the substrate from binding and subsequent catalysis. Some studies, however, suggest a mixed-type inhibition for the monophenolase activity of tyrosinase, implying that it may bind to both the free enzyme and the enzyme-substrate complex.[1]
The deglycosylation of this compound to oxyresveratrol significantly enhances its tyrosinase inhibitory activity.[2][3] Oxyresveratrol exhibits a mixed-type inhibition against L-tyrosine and a non-competitive inhibition against L-DOPA.[2][3] This suggests that the presence of the glucose moieties in this compound influences its binding mode to the enzyme.
The proposed mechanism of competitive inhibition by this compound is visualized in the following diagram:
Caption: Competitive inhibition of tyrosinase by this compound.
Experimental Protocols
The following protocols are synthesized from established methodologies for determining tyrosinase inhibition.[4][5][6]
Tyrosinase Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from a substrate (L-DOPA or L-tyrosine).
-
Reagents and Materials:
-
Mushroom tyrosinase (e.g., 30 U/mL)
-
L-DOPA (10 mM) or L-Tyrosine (1.5 mM)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (this compound, alternatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of DMSO.
-
Add 40 µL of mushroom tyrosinase solution to each well.
-
Add 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA or L-Tyrosine solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.[4]
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_control_blank) - (A_sample - A_sample_blank) ] / (A_control - A_control_blank) * 100
-
Kinetic Analysis of Tyrosinase Inhibition
This protocol determines the type of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots.
-
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA or L-Tyrosine) and the inhibitor (this compound).
-
Measure the initial reaction velocity (v) at each combination of substrate and inhibitor concentrations.
-
Plot the reciprocal of the velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot. For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will intersect on the x-axis. For mixed-type inhibition, the lines will intersect in the second quadrant.
-
The following diagram illustrates the expected workflow for kinetic analysis:
Caption: Workflow for kinetic analysis of tyrosinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of mulberroside A from Morus alba results in enhancement of tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase inhibition assay [bio-protocol.org]
- 5. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Analysis of the Antioxidant Capacity of cis-Mulberroside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of cis-Mulberroside A against other well-known antioxidant compounds. The information is supported by experimental data from peer-reviewed studies to validate its performance.
This compound is a glycosylated stilbene naturally found in high concentrations in the twigs and root bark of the mulberry plant (Morus alba)[1][2]. As a major component of mulberry extracts, it is believed to play a significant role in the plant's overall antioxidant properties[1]. This guide delves into its efficacy by comparing it with its aglycone, oxyresveratrol, as well as other common antioxidants like resveratrol, Vitamin C, and Vitamin E, through common in-vitro antioxidant assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the comparative antioxidant activities of this compound and other reference compounds based on DPPH and ABTS radical scavenging assays.
| Compound | DPPH Radical Scavenging IC50 (μg/mL) | ABTS Radical Scavenging Capacity | Reference Compounds |
| This compound | > Standard | > Standards | Vitamin C (VC), Vitamin E (VE), Arbutin |
| Oxyresveratrol | > Resveratrol | < Resveratrol | |
| Resveratrol | < Oxyresveratrol | > Oxyresveratrol | |
| Vitamin C (L-Ascorbic Acid) | < All tested stilbenes | < Most tested stilbenes | |
| Vitamin E | < Oxyresveratrol & Resveratrol | < All tested stilbenes |
Data sourced from a comparative study on stilbene compounds from Cortex Mori[3]. The study ranked the compounds' efficacy rather than providing specific IC50 values in this particular abstract. The ranking for DPPH scavenging capacity was: VC > VE > Oxyresveratrol > Resveratrol > Mulberroside A > Arbutin. For ABTS scavenging capacity, the ranking was: Resveratrol > Oxyresveratrol > Arbutin > Mulberroside A > VC > VE[3].
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols represent standardized procedures widely used in the field.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10-3 M) is prepared in a suitable solvent like methanol or ethanol[4]. A working solution is then prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm[4].
-
Reaction Mixture: A small volume of the test compound (this compound or other antioxidants) at various concentrations is mixed with a larger volume of the DPPH working solution[4].
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes[4][5].
-
Measurement: The absorbance of the remaining DPPH radical is measured at its maximum absorbance wavelength, around 517 nm, using a spectrophotometer[4].
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[6]. The IC50 value is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which decolorizes in the presence of an antioxidant.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use[7].
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm[7][8].
-
Reaction Mixture: An aliquot of the test compound at various concentrations is added to the ABTS•+ working solution[7].
-
Incubation: The reaction is allowed to proceed at room temperature for a defined time, typically around 30 minutes in the dark[8].
-
Measurement: The decrease in absorbance is measured spectrophotometrically at 734 nm[8].
-
Calculation: The scavenging activity and IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O[9][10].
-
Reaction Mixture: The test sample is added to the FRAP reagent[10].
-
Incubation: The mixture is incubated at room temperature for a specified time, which can range from 15 to 60 minutes[9].
-
Measurement: The absorbance of the blue-colored Fe²⁺-TPTZ complex is measured at a wavelength between 540-600 nm (typically 593 nm)[9][10].
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance in the test samples with a standard curve prepared using a known concentration of Fe²⁺ solution[9].
References
- 1. Comprehensive characterization of naturally occurring antioxidants from the twigs of mulberry ( Morus alba ) using on‐line high‐performance liquid chromatography coupled with chemical detection and high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. zen-bio.com [zen-bio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of cis-Mulberroside A: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of cis-Mulberroside A, a naturally occurring stilbenoid subject to varying hazard classifications. To ensure the highest safety standards, this document adopts a cautious approach, treating this compound as a hazardous substance in line with available Safety Data Sheets (SDS).
Hazard Classification and Safety Profile
While some suppliers classify this compound as non-hazardous, at least one Safety Data Sheet (SDS) provides a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification indicating potential health and environmental risks.[1] Given this conflicting information, it is prudent to handle and dispose of this compound as a hazardous chemical.
Table 1: GHS Classification of this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: DC Chemicals Safety Data Sheet[1]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Disposal Workflow for this compound
The following diagram outlines the recommended workflow for the proper disposal of this compound waste. This procedure is designed to comply with general laboratory chemical waste management guidelines and ensures the safety of laboratory personnel and the environment.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols for Disposal
The following protocols provide step-by-step guidance for the key stages of this compound waste management.
Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: This includes unused or expired pure this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and absorbent materials from spill clean-ups.
-
Liquid Waste: This comprises solutions containing this compound and rinsate from cleaning contaminated glassware.
-
Do not mix this compound waste with other incompatible chemical waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents.
Waste Containerization and Labeling
The selection of appropriate containers and clear labeling are fundamental for safe waste management.
-
Container Selection:
-
Use containers that are compatible with this compound. The original product container is often a suitable choice for waste.
-
Ensure containers have a secure, leak-proof lid.
-
For liquid waste, use a secondary container to mitigate spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify the contents as "this compound waste."
-
Include the appropriate hazard pictograms (e.g., for toxicity and environmental hazard).
-
Note the accumulation start date (the date the first drop of waste is added to the container).
-
Indicate the composition and approximate concentration of the waste.
-
On-site Storage
Store waste containers in a designated and properly managed area.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.
-
Storage Conditions: Keep the container closed except when adding waste. Store in a cool, dry place away from direct sunlight and incompatible materials.
Final Disposal Procedure
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash. [2] The aquatic toxicity of this compound necessitates professional disposal to prevent environmental contamination.
-
Requesting Pickup: Once the waste container is full or has been stored for the maximum allowable time according to institutional policy, submit a waste pickup request to your EHS department.
-
Documentation: Complete all necessary paperwork for the waste pickup, ensuring all information is accurate and complete.
-
Professional Disposal: The EHS department will then transport the waste to an approved hazardous waste disposal facility for incineration or other appropriate treatment.[1]
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
Personal protective equipment for handling cis-Mulberroside A
Essential Safety and Handling Guide for cis-Mulberroside A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Compound Overview: this compound is a stilbenoid found in plants like Morus alba L. and is researched for its potential biological activities. While comprehensive toxicity data is not available for this compound, it is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate precautions must be taken during handling and disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Should be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. The specific material should be chosen based on the solvent being used. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin. |
| Respiratory Protection | Suitable Respirator | To be used when handling the powder form to avoid inhalation of dust or when working in poorly ventilated areas. |
Handling and Storage
Handling:
-
Avoid contact with eyes, skin, and clothing[1].
-
Avoid the formation of dust and aerosols[1].
-
Work in a well-ventilated area, preferably in a chemical fume hood[1].
-
Do not eat, drink, or smoke in the laboratory[1].
-
Wash hands thoroughly after handling[1].
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[1].
-
For long-term storage, it is recommended to store the powder at -20°C and solutions in a solvent at -80°C[1].
-
Keep away from direct sunlight and sources of ignition[1].
Accidental Release and First Aid Measures
Accidental Release: In case of a spill, follow these procedures:
-
Evacuate personnel from the immediate area[1].
-
Ensure adequate ventilation[1].
-
Wear full personal protective equipment[1].
-
For liquid spills, absorb with an inert material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Decontaminate the spill area and equipment by scrubbing with alcohol[1].
-
Collect all contaminated materials in a sealed container for proper disposal[1].
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops[1].
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician for guidance[1].
Disposal Plan
All waste containing this compound and any contaminated materials (e.g., gloves, absorbent materials) must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable federal, state, and local regulations[1].
-
Avoid release to the environment[1].
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
